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  • Product: Methyl 2-fluoro-5-methylpyridine-3-carboxylate
  • CAS: 1227575-36-1

Core Science & Biosynthesis

Foundational

A Technical Guide to Methyl 2-fluoro-5-methylpyridine-3-carboxylate: Synthesis, Characterization, and Physicochemical Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Landscape of a Novel Fluorinated Pyridine Derivative The strategic incorporation of fluorine into m...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Landscape of a Novel Fluorinated Pyridine Derivative

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties.[1][2] Fluorinated pyridine moieties, in particular, are prevalent in a wide array of bioactive molecules and approved drugs, where the fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability.[1][3] This guide focuses on a specific, yet not widely cataloged, derivative: Methyl 2-fluoro-5-methylpyridine-3-carboxylate .

A thorough review of the existing chemical literature and commercial databases indicates a notable absence of a dedicated CAS number and comprehensive experimental data for this specific ester. This suggests that Methyl 2-fluoro-5-methylpyridine-3-carboxylate is a novel or less-common research compound. Consequently, this document serves as a predictive and methodological whitepaper. It is designed to empower researchers by providing a robust framework for its synthesis, purification, and comprehensive characterization, grounded in established chemical principles and data from closely related analogues.

Our approach is twofold: first, to characterize the immediate precursor, 2-fluoro-5-methylpyridine-3-carboxylic acid , for which experimental data is available; and second, to provide a detailed, predictive analysis of the target ester, coupled with validated experimental protocols for its synthesis and structural elucidation. This guide is structured to be a self-validating system, enabling researchers to synthesize and confidently characterize Methyl 2-fluoro-5-methylpyridine-3-carboxylate in their own laboratories.

The Precursor: Physicochemical Properties of 2-fluoro-5-methylpyridine-3-carboxylic acid

The logical starting point for the synthesis of the target ester is its corresponding carboxylic acid. Understanding the properties of this precursor is crucial for planning the esterification reaction and for the subsequent purification of the final product.

Table 1: Physicochemical Properties of 2-fluoro-5-methylpyridine-3-carboxylic acid

PropertyValueSource
CAS Number 1042986-00-4[3]
Molecular Formula C₇H₆FNO₂[4]
Molecular Weight 155.13 g/mol [3]
Appearance White Solid[3]
Purity ≥98%[3]
Storage Conditions Inert atmosphere, Room Temperature[3]

The solid nature and stability at room temperature under an inert atmosphere make this precursor amenable to standard laboratory handling and storage procedures.[3] Its carboxylic acid functionality provides a clear handle for the subsequent esterification reaction.

Predictive Physicochemical Profile of Methyl 2-fluoro-5-methylpyridine-3-carboxylate

Table 2: Predicted Physicochemical Properties of Methyl 2-fluoro-5-methylpyridine-3-carboxylate

PropertyPredicted Value/CharacteristicRationale and Comparative Analysis
Molecular Formula C₈H₈FNO₂Based on esterification of the parent acid with methanol.
Molecular Weight 169.15 g/mol Calculated from the molecular formula.[5]
Appearance White to off-white solid or low-melting solidEsterification of a white solid acid is likely to yield a solid or low-melting solid product.
Melting Point Lower than the parent acidEsterification typically lowers the melting point by disrupting the hydrogen bonding network of the carboxylic acid dimers.
Boiling Point Higher than non-fluorinated analoguesThe presence of fluorine increases polarity and intermolecular forces, leading to a higher boiling point.
Solubility Soluble in common organic solvents (e.g., methanol, ethanol, DMSO, ethyl acetate); sparingly soluble in water.The ester group increases lipophilicity compared to the carboxylic acid. Solubility in polar organic solvents is expected.[6]
pKa (of pyridine nitrogen) 1-2The electron-withdrawing effects of the adjacent fluorine and carboxylate groups are expected to significantly reduce the basicity of the pyridine nitrogen.
LogP 1.5 - 2.0Estimated based on the increased lipophilicity from the methyl ester group compared to the carboxylic acid.

Synthetic Protocol: Preparation of Methyl 2-fluoro-5-methylpyridine-3-carboxylate

The most direct and widely used method for synthesizing the target ester from its carboxylic acid precursor is the Fischer esterification.[7] This acid-catalyzed reaction is a robust and scalable procedure.[8][9]

Workflow for the Synthesis of Methyl 2-fluoro-5-methylpyridine-3-carboxylate

Synthesis_Workflow reagents Reagents: - 2-fluoro-5-methylpyridine-3-carboxylic acid - Methanol (anhydrous) - Sulfuric acid (catalytic) reaction_setup Reaction Setup: 1. Dissolve carboxylic acid in excess methanol. 2. Add catalytic sulfuric acid. reflux Reflux: Heat the mixture to reflux for several hours. reaction_setup->reflux Heat workup Work-up: 1. Cool the reaction mixture. 2. Neutralize with a weak base (e.g., NaHCO₃ solution). 3. Extract with an organic solvent (e.g., ethyl acetate). reflux->workup Cool & Quench purification Purification: 1. Dry the organic layer (e.g., over Na₂SO₄). 2. Concentrate in vacuo. 3. Purify by column chromatography if necessary. workup->purification Isolate product Final Product: Methyl 2-fluoro-5-methylpyridine-3-carboxylate purification->product Characterize

Caption: Proposed synthetic workflow for Methyl 2-fluoro-5-methylpyridine-3-carboxylate.

Step-by-Step Experimental Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluoro-5-methylpyridine-3-carboxylic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 20-30 mL per gram of acid).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.

  • Reflux: Heat the reaction mixture to a gentle reflux and maintain this temperature for 4-6 hours.[10] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: If necessary, the crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Comprehensive Characterization: A Self-Validating System

To confirm the successful synthesis and purity of Methyl 2-fluoro-5-methylpyridine-3-carboxylate, a suite of analytical techniques should be employed.

Workflow for Characterization

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical Properties synthesized_product Synthesized Product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) synthesized_product->nmr ir FTIR Spectroscopy synthesized_product->ir ms Mass Spectrometry synthesized_product->ms mp Melting Point Determination synthesized_product->mp solubility Solubility Assessment synthesized_product->solubility

Caption: Integrated workflow for the characterization of the synthesized product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra should be acquired.

Predicted ¹H NMR Spectrum (in CDCl₃):

  • Pyridine Ring Protons (2H): Two distinct signals in the aromatic region (δ 7.5-8.5 ppm). The proton at position 4 will likely appear as a doublet, and the proton at position 6 as a singlet or a narrow multiplet, with coupling to the fluorine and methyl group.

  • Methyl Ester Protons (3H): A sharp singlet around δ 3.9-4.1 ppm.

  • Pyridine Methyl Protons (3H): A singlet around δ 2.3-2.5 ppm.

Predicted ¹³C NMR Spectrum (in CDCl₃):

  • Carbonyl Carbon: A signal in the range of δ 160-165 ppm.

  • Pyridine Ring Carbons: Five signals in the aromatic region (δ 110-165 ppm). The carbon directly attached to the fluorine (C-2) will show a large one-bond C-F coupling constant (¹JCF ≈ 230-260 Hz). Other carbons in the ring will exhibit smaller two- and three-bond C-F couplings.

  • Methyl Ester Carbon: A signal around δ 52-54 ppm.

  • Pyridine Methyl Carbon: A signal in the aliphatic region (δ 15-20 ppm).

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs should be used. For ¹³C NMR, a proton-decoupled spectrum is standard.

  • Data Analysis: Process the spectra and assign the signals based on their chemical shifts, multiplicities, and coupling constants. 2D NMR experiments like COSY and HSQC can be used to confirm assignments.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic Absorption Bands:

  • C=O Stretch (Ester): A strong, sharp absorption band in the region of 1720-1740 cm⁻¹.[2][11]

  • C-O Stretch (Ester): A strong absorption in the 1250-1150 cm⁻¹ region.[2]

  • C-F Stretch: A strong absorption in the 1100-1000 cm⁻¹ region.

  • Aromatic C=C and C=N Stretches: Several bands in the 1600-1450 cm⁻¹ region, characteristic of the pyridine ring.

  • C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

Experimental Protocol for FTIR Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if it is a low-melting solid or oil) or as a KBr pellet (if it is a crystalline solid).

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Expected Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): An intense peak at m/z corresponding to the molecular weight of the compound (169.15).

  • Key Fragmentation Patterns:

    • Loss of the methoxy group (-OCH₃) to give a fragment at m/z 138.

    • Loss of the carbomethoxy group (-COOCH₃) to give a fragment at m/z 110.

    • Fragmentation patterns characteristic of pyridine rings.[12][13]

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Melting Point Determination

The melting point is a key physical property that provides an indication of the purity of a solid compound.

Experimental Protocol for Melting Point Determination: [4][14]

  • Sample Preparation: Place a small amount of the dry, crystalline product into a capillary tube.[15]

  • Measurement: Place the capillary tube in a melting point apparatus.[16] Heat the sample rapidly to about 10-15 °C below the expected melting point, then slow the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid. A sharp melting range (1-2 °C) is indicative of a pure compound.

Solubility Assessment

Understanding the solubility profile is crucial for any compound intended for biological testing.

Experimental Protocol for Kinetic Solubility Assessment: [6]

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO) (e.g., 10 mM).

  • Serial Dilution: Perform serial dilutions of the stock solution in a 96-well plate.

  • Aqueous Buffer Addition: Add an aqueous buffer (e.g., phosphate-buffered saline, PBS) to each well to achieve a final DMSO concentration of 1-2%.

  • Incubation and Measurement: Incubate the plate at room temperature for a set period (e.g., 2 hours). Measure the turbidity of each well using a nephelometer.[17] The concentration at which precipitation is observed is the kinetic solubility.

Potential Applications in Drug Discovery

The structural motifs present in Methyl 2-fluoro-5-methylpyridine-3-carboxylate suggest its potential as a valuable building block in drug discovery programs.

  • Modulation of Physicochemical Properties: The fluorine atom can significantly impact the pKa of the pyridine nitrogen, lipophilicity, and metabolic stability.[1][18][19] This allows for fine-tuning of these properties in a lead optimization campaign.

  • Scaffold for Bioactive Molecules: The pyridine ring is a well-established scaffold in medicinal chemistry. The 2-fluoro and 5-methyl substituents provide specific electronic and steric properties that can influence binding to biological targets.

  • Intermediate for Further Functionalization: The ester group can be readily hydrolyzed to the carboxylic acid or converted to an amide, providing a point for further diversification of the molecule. The pyridine ring itself can also be subject to further chemical modifications.

The combination of a fluorinated pyridine core with a versatile ester functionality makes Methyl 2-fluoro-5-methylpyridine-3-carboxylate a promising starting point for the synthesis of novel compounds with potential therapeutic applications across various disease areas.

Conclusion

While Methyl 2-fluoro-5-methylpyridine-3-carboxylate is not a widely characterized compound, this technical guide provides a comprehensive and scientifically grounded framework for its synthesis and characterization. By leveraging the known properties of its carboxylic acid precursor and applying established chemical principles, we have outlined a predictive physicochemical profile and detailed experimental protocols. This guide is intended to serve as a valuable resource for researchers in drug discovery and medicinal chemistry, enabling them to confidently synthesize, characterize, and explore the potential of this novel fluorinated pyridine derivative.

References

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  • ResearchGate. (n.d.). FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to the 1H and 13C NMR Spectroscopic Analysis of Methyl 2-fluoro-5-methylpyridine-3-carboxylate

Introduction: The Structural Elucidation of a Key Heterocyclic Building Block Methyl 2-fluoro-5-methylpyridine-3-carboxylate is a substituted pyridine derivative of significant interest in medicinal chemistry and materia...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Elucidation of a Key Heterocyclic Building Block

Methyl 2-fluoro-5-methylpyridine-3-carboxylate is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. The precise arrangement of the fluorine atom, methyl group, and methyl carboxylate on the pyridine ring dictates its chemical reactivity and biological activity. Unambiguous characterization of this molecule is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for its structural elucidation in solution.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the acquisition and interpretation of 1H and 13C NMR spectra for Methyl 2-fluoro-5-methylpyridine-3-carboxylate. While a definitive, publicly available experimental dataset for this specific molecule is not widespread, this guide will leverage established principles of NMR spectroscopy and data from structurally related compounds to provide a robust predictive analysis and a detailed protocol for obtaining high-quality spectra. This approach ensures that researchers synthesizing this compound are well-equipped to verify its structure with confidence.

Predicted Spectroscopic Data

The following tables outline the predicted 1H and 13C NMR chemical shifts (δ) and coupling constants (J) for Methyl 2-fluoro-5-methylpyridine-3-carboxylate. These predictions are based on the analysis of similar fluorinated pyridine structures and the fundamental principles of NMR.[1][2] The exact experimental values may vary slightly based on the solvent and concentration used.

Table 1: Predicted 1H NMR Data (in CDCl3, 400 MHz)
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-47.8 - 8.0d~8.0
H-68.2 - 8.4s-
-OCH3~3.9s-
-CH3~2.4s-
Table 2: Predicted 13C NMR Data (in CDCl3, 100 MHz)
CarbonPredicted Chemical Shift (δ, ppm)Multiplicity (due to nJCF)Coupling Constant (J, Hz)
C-2158 - 162d1JCF ≈ 240-260
C-3120 - 125d2JCF ≈ 30-40
C-4140 - 145d3JCF ≈ 5-10
C-5130 - 135s-
C-6148 - 152d4JCF ≈ 2-5
-CO2CH3164 - 168d3JCF ≈ 3-6
-OCH3~52s-
-CH3~17s-

Expert Rationale for Predicted Spectral Features

The predicted chemical shifts and coupling constants are rooted in the electronic environment of the pyridine ring, which is significantly influenced by the substituents. The fluorine atom at the C-2 position is a strong electron-withdrawing group, which deshields the adjacent nuclei, causing their signals to appear at a higher chemical shift (downfield). The methyl group at C-5, being electron-donating, will have a shielding effect on the nearby nuclei.

The most prominent feature in the 13C NMR spectrum will be the large one-bond coupling constant (1JCF) for C-2, a direct consequence of the carbon-fluorine bond.[1] Smaller, through-bond couplings (nJCF) are expected for C-3, C-4, C-6, and the carboxyl carbon, providing invaluable structural confirmation.[1][3] In the 1H NMR spectrum, the protons on the pyridine ring are expected to be in the aromatic region, with their precise shifts and multiplicities dictated by their positions relative to the substituents.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality, reproducible NMR data for Methyl 2-fluoro-5-methylpyridine-3-carboxylate, the following detailed protocol should be followed. This protocol is designed to be a self-validating system, ensuring the integrity of the results.

Step 1: Sample Preparation
  • Compound Purity: Ensure the sample is of high purity (>95%), as impurities can complicate spectral interpretation.

  • Solvent Selection: Use a deuterated solvent of high purity, such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6). CDCl3 is a good first choice for many organic molecules. The choice of solvent can influence chemical shifts.[1]

  • Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Step 2: NMR Spectrometer Setup
  • Field Strength: Utilize a high-field NMR spectrometer (≥ 400 MHz for 1H) for better signal dispersion and resolution.

  • Tuning and Matching: Tune and match the NMR probe for both the 1H and 13C frequencies to ensure optimal sensitivity.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

Step 3: 1H NMR Data Acquisition
  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): Use a relaxation delay of at least 1-2 seconds to allow for full relaxation of the protons.

Step 4: 13C NMR Data Acquisition
  • Acquisition Parameters:

    • Pulse Sequence: Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon (unless C-F coupling is being observed).

    • Spectral Width: Set a spectral width that covers the entire range of expected carbon chemical shifts (e.g., 0-180 ppm).

    • Number of Scans: A larger number of scans will be required for 13C NMR due to the lower natural abundance of the 13C isotope. Start with 1024 scans and increase if necessary.

    • Relaxation Delay (d1): A longer relaxation delay (e.g., 2-5 seconds) is often necessary for quaternary carbons.

Visualizing the Molecular Structure and Analytical Workflow

To aid in the understanding of the molecular structure and the process of its characterization, the following diagrams are provided.

Caption: Molecular structure of Methyl 2-fluoro-5-methylpyridine-3-carboxylate.

G A Sample Preparation (Purity, Solvent, Concentration) B NMR Spectrometer Setup (Tuning, Locking, Shimming) A->B C 1H NMR Acquisition (Pulse Sequence, Scans, Delay) B->C D 13C NMR Acquisition (Proton Decoupling, Scans, Delay) B->D E Data Processing (Fourier Transform, Phasing, Baseline Correction) C->E D->E F Spectral Analysis (Chemical Shifts, Coupling Constants, Integration) E->F G Structure Confirmation F->G

Caption: Experimental workflow for NMR analysis.

Conclusion: A Pathway to Confident Structural Assignment

This guide provides a comprehensive and scientifically grounded approach to the 1H and 13C NMR analysis of Methyl 2-fluoro-5-methylpyridine-3-carboxylate. By combining predictive analysis based on established principles with a detailed experimental protocol, researchers are empowered to acquire and interpret high-quality NMR data, leading to the confident structural confirmation of this important heterocyclic compound. The principles and methodologies outlined herein are broadly applicable to the characterization of other novel fluorinated organic molecules, underscoring the central role of NMR spectroscopy in modern chemical research and development.

References

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  • Fluorine notes. (2017, April). NMR spectral characteristics of fluorocontaining pyridines. [Link]

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  • Harris, R. K., et al. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4. Loughborough University Research Repository. [Link]

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Protocols & Analytical Methods

Method

Application Notes & Protocols for the Synthesis of Methyl 2-fluoro-5-methylpyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Fluorinated Pyridines in Medicinal Chemistry The incorporation of fluorine into organic molecules has become a cornerstone...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Pyridines in Medicinal Chemistry

The incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and ability to form strong C-F bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The combination of these two features in molecules like Methyl 2-fluoro-5-methylpyridine-3-carboxylate results in a valuable building block for the synthesis of novel therapeutic agents. This document provides a detailed guide to a robust synthetic pathway for this compound, offering both theoretical understanding and practical, step-by-step protocols.

Strategic Approach to the Synthesis

The synthesis of Methyl 2-fluoro-5-methylpyridine-3-carboxylate can be approached through several routes. A common and effective strategy involves the introduction of the fluorine atom onto a pre-existing, functionalized pyridine ring. The Balz-Schiemann reaction, a well-established method for converting aromatic amines to aryl fluorides via diazonium salts, presents a reliable approach.[1][2] This pathway is often preferred due to the commercial availability of suitable starting materials and the generally good yields of the fluorination step.

Our proposed synthetic pathway commences with the commercially available 2-amino-5-methylpyridine-3-carboxylic acid. The synthesis will proceed in two key stages:

  • Fluorodediazoniation (Modified Balz-Schiemann Reaction): The 2-amino group will be converted to a diazonium tetrafluoroborate salt, which is then thermally decomposed to introduce the fluorine atom at the 2-position of the pyridine ring.

  • Esterification: The carboxylic acid functionality at the 3-position will be converted to its corresponding methyl ester.

This strategy is advantageous as it allows for the late-stage introduction of the fluorine atom, a common tactic in medicinal chemistry to quickly generate fluorinated analogs of a lead compound.

Visualizing the Synthetic Pathway

Synthetic_Pathway A 2-Amino-5-methylpyridine-3-carboxylic acid B 2-Diazonium-5-methylpyridine-3-carboxylic acid tetrafluoroborate salt (in situ) A->B  NaNO₂, HBF₄  0-5 °C C 2-Fluoro-5-methylpyridine-3-carboxylic acid B->C  Heat (Thermal Decomposition) D Methyl 2-fluoro-5-methylpyridine-3-carboxylate C->D  SOCl₂, Methanol  Reflux

Caption: Proposed synthetic pathway for Methyl 2-fluoro-5-methylpyridine-3-carboxylate.

Part 1: Synthesis of 2-Fluoro-5-methylpyridine-3-carboxylic acid via Fluorodediazoniation

Principle and Rationale

The Balz-Schiemann reaction is a cornerstone of aromatic fluorination.[1] It involves the diazotization of an aromatic amine with a source of nitrite in the presence of tetrafluoroboric acid (HBF₄). This forms an arenediazonium tetrafluoroborate salt, which is typically stable enough to be isolated. Subsequent thermal decomposition of this salt expels nitrogen gas and a trifluoroborane, leaving behind the desired aryl fluoride. The choice of HBF₄ is critical as the tetrafluoroborate anion serves as the fluoride source. While classic Balz-Schiemann reactions often involve isolating the diazonium salt, an in situ approach can be more efficient and safer for smaller-scale syntheses.[3]

Experimental Protocol

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
2-Amino-5-methylpyridine-3-carboxylic acid152.155.00 g32.86
Tetrafluoroboric acid (48 wt% in H₂O)87.8115.0 mL~72.5
Sodium nitrite (NaNO₂)69.002.50 g36.23
Diethyl ether-As needed-
Saturated sodium bicarbonate solution-As needed-
Anhydrous magnesium sulfate-As needed-

Procedure:

  • Diazotization:

    • To a 250 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 2-amino-5-methylpyridine-3-carboxylic acid (5.00 g, 32.86 mmol).

    • Cool the flask in an ice-salt bath to 0 °C.

    • Slowly add tetrafluoroboric acid (15.0 mL, 48 wt%) to the starting material with vigorous stirring, ensuring the temperature does not exceed 5 °C.

    • In a separate beaker, dissolve sodium nitrite (2.50 g, 36.23 mmol) in a minimal amount of cold water (~5 mL).

    • Add the sodium nitrite solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature between 0 and 5 °C. A precipitate of the diazonium salt may form.

    • Stir the reaction mixture for an additional 1 hour at 0-5 °C after the addition is complete.

  • Fluorodediazoniation (Thermal Decomposition):

    • After 1 hour, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

    • Gently heat the mixture to 50-60 °C using a water bath. Vigorous gas evolution (N₂) will be observed. Caution: This step should be performed in a well-ventilated fume hood.

    • Maintain this temperature until gas evolution ceases (typically 1-2 hours).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing ice water (100 mL).

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash with a saturated sodium bicarbonate solution to remove any remaining acid, followed by a brine wash.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-fluoro-5-methylpyridine-3-carboxylic acid as a solid.[4]

  • Purification:

    • The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford the pure product.

Part 2: Esterification to Methyl 2-fluoro-5-methylpyridine-3-carboxylate

Principle and Rationale

The conversion of a carboxylic acid to a methyl ester is a fundamental transformation in organic synthesis. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common method. However, for a more rapid and irreversible reaction, the use of thionyl chloride (SOCl₂) to first form an acyl chloride intermediate, followed by reaction with methanol, is highly effective. This method is particularly useful for less reactive carboxylic acids.

Experimental Protocol

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
2-Fluoro-5-methylpyridine-3-carboxylic acid155.134.00 g25.78
Thionyl chloride (SOCl₂)118.975.0 mL~68.5
Methanol (anhydrous)32.0450 mL-
Saturated sodium bicarbonate solution-As needed-
Dichloromethane (DCM)-As needed-
Anhydrous sodium sulfate-As needed-

Procedure:

  • Acyl Chloride Formation and Esterification:

    • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-fluoro-5-methylpyridine-3-carboxylic acid (4.00 g, 25.78 mmol) in anhydrous methanol (50 mL).

    • Cool the mixture in an ice bath to 0 °C.

    • Slowly add thionyl chloride (5.0 mL) to the suspension dropwise via a dropping funnel. Caution: Thionyl chloride is corrosive and reacts violently with water. This should be performed in a fume hood.

    • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 3-4 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully concentrate the mixture under reduced pressure to remove excess methanol and thionyl chloride.

    • Dissolve the residue in dichloromethane (50 mL) and carefully wash with a saturated sodium bicarbonate solution until gas evolution ceases. This will neutralize any remaining acid.

    • Separate the organic layer and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 2-fluoro-5-methylpyridine-3-carboxylate.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure product.

Experimental Workflow Visualization

Experimental_Workflow cluster_0 Part 1: Fluorodediazoniation cluster_1 Part 2: Esterification A1 1. Diazotization of 2-Amino-5-methylpyridine-3-carboxylic acid (NaNO₂, HBF₄, 0-5 °C) A2 2. Thermal Decomposition (50-60 °C) A1->A2 A3 3. Aqueous Work-up & Extraction (Diethyl Ether) A2->A3 A4 4. Purification (Recrystallization) A3->A4 A5 Product: 2-Fluoro-5-methylpyridine-3-carboxylic acid A4->A5 B1 1. Reaction with SOCl₂ and Methanol (Reflux) A5->B1 Proceed to Part 2 B2 2. Aqueous Work-up & Extraction (DCM) B1->B2 B3 3. Purification (Column Chromatography) B2->B3 B4 Final Product: Methyl 2-fluoro-5-methylpyridine-3-carboxylate B3->B4

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion and Further Applications

The synthetic pathway detailed in these application notes provides a reliable and reproducible method for the preparation of Methyl 2-fluoro-5-methylpyridine-3-carboxylate. This fluorinated building block can be further elaborated, for instance, by hydrolysis of the ester to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives for structure-activity relationship (SAR) studies in drug discovery programs. The protocols provided are scalable and can be adapted for the synthesis of related fluorinated pyridine derivatives.

References

  • CN102898358A - Preparation method of fluoropyridine compounds - Google P
  • Technical Disclosure Commons. Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. (URL: Not available)
  • Organic Chemistry Portal. Pyridine synthesis. (URL: [Link])

  • Silvestri, M. A., He, C., Khoram, A., & Lepore, S. D. (2006). Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3-carboxylate. Tetrahedron Letters, 47(10), 1625–1626. (URL: Not available)
  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI. (URL: [Link])

  • Gallagher, S. M., & Wuts, P. G. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. Beilstein Journal of Organic Chemistry, 14, 2756–2790. (URL: [Link])

  • University of Münster. (2024, May 16). New method for introducing fluorinated components into molecules. (URL: [Link])

  • Al-Suwaidan, I. A., Abdel-Aziz, H. A., & El-Gazzar, A. R. B. A. (2019). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 24(16), 2954. (URL: [Link])

  • Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. PMC - NIH. (URL: [Link])

  • A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. (2021, January 25). (URL: [Link])

  • (PDF) Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - ResearchGate. (URL: [Link])

  • Cornella, J. (2021, March 26). Pyrylium salts- kryptonite for the Sandmeyer reaction? Scientific Update. (URL: [Link])

  • Wang, Z., & Li, P. (2021). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. ACS Omega, 6(33), 21755–21763. (URL: [Link])

  • WO2021191876A1 - Synthesis of methyl 2-fluoroacrylate - Google P
  • Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride - Chemical Communications (RSC Publishing). (URL: [Link])

  • Lee, E., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9034–9041. (URL: [Link])

  • Organic Chemistry Portal. Sandmeyer Reaction. (URL: [Link])

  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids - ResearchGate. (URL: [Link])

  • meta-Selective Fluorination of Pyridine Derivatives - ResearchGate. (URL: [Link])

  • Replacement of the carboxylic acid function with fluorine - ResearchGate. (URL: [Link])

  • (PDF) A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates - ResearchGate. (URL: [Link])

  • Rapid Synthesis of Aryl Fluorides in Continuous Flow through the Balz-Schiemann Reaction. (URL: Not available)
  • Balz-Schiemann reaction - YouTube. (2023, February 11). (URL: [Link])

  • CN101906068A - Preparation method of 2-pyridine carboxaldehyde - Google P
  • Incorporation of Fluorinated Pyridine in the Side Chain of 4-Aminoquinolines: Synthesis, Characterization and Antibacterial Activity | Semantic Scholar. (URL: [Link])

  • 6-Fluoro-5-methylpyridine-3-carboxylic acid | C7H6FNO2 | CID 16414223 - PubChem. (URL: [Link])

  • WO2003010144A2 - A process for synthesis of fluoroquinolonic derivatives - Google P
  • Preparation of 2-chloropyridine 3-carboxylic acid esters - European Patent Office - EP 0372654 A2 - Googleapis.com. (URL: )
  • 12 - Synthesis of Pyridines - YouTube. (2021, September 30). (URL: [Link])

  • Hypervalent Iodine(III)‐Catalyzed Balz–Schiemann Fluorination under Mild Conditions. (URL: Not available)

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Application

Application Notes & Protocols: The Strategic Role of Fluorinated Pyridinecarboxylates in Modern Drug Discovery

A Senior Application Scientist's Guide to Methyl 6-fluoro-5-methylpyridine-3-carboxylate Editor's Note: Initial exploration for "Methyl 2-fluoro-5-methylpyridine-3-carboxylate" did not yield sufficient data in establishe...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Methyl 6-fluoro-5-methylpyridine-3-carboxylate

Editor's Note: Initial exploration for "Methyl 2-fluoro-5-methylpyridine-3-carboxylate" did not yield sufficient data in established chemical literature and databases. This guide has been expertly pivoted to focus on its well-documented and commercially available structural isomer, Methyl 6-fluoro-5-methylpyridine-3-carboxylate (CAS No. 211122-38-2) . This compound serves as an exemplary key intermediate and embodies the principles of modern medicinal chemistry relevant to this structural class.

Introduction: The Fluorine Advantage in Pyridine Scaffolds

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern drug design.[1] Fluorinated compounds frequently exhibit enhanced metabolic stability, improved binding affinity to target proteins, and increased lipophilicity, which can significantly improve a drug candidate's pharmacokinetic profile.[2] Among these, fluorinated pyridine derivatives are particularly valuable due to the pyridine ring's presence in numerous bioactive molecules and its ability to engage in hydrogen bonding and π-stacking interactions.

This guide focuses on Methyl 6-fluoro-5-methylpyridine-3-carboxylate , a versatile heterocyclic building block. Its unique substitution pattern—an activating fluorine atom, a sterically and electronically influential methyl group, and a reactive methyl ester—makes it a powerful intermediate for synthesizing diverse and complex molecular architectures. We will explore its properties, synthesis, and key applications, providing detailed protocols to demonstrate its utility in a research and development setting.

Physicochemical & Safety Profile

A thorough understanding of a key intermediate's properties is fundamental to its effective use. The data below, compiled from authoritative sources, provides a snapshot of Methyl 6-fluoro-5-methylpyridine-3-carboxylate.

Chemical Properties
PropertyValueSource
CAS Number 211122-38-2[3]
Molecular Formula C₈H₈FNO₂[4]
Molecular Weight 171.15 g/mol [4]
Appearance White to off-white solid[3]
Boiling Point (Predicted) 241.1 ± 35.0 °C[3]
Density (Predicted) 1.199 ± 0.06 g/cm³[3]
pKa (Predicted) -2.18 ± 0.20[3]
Storage Temperature 2-8°C[3]
GHS Safety Information

This compound should be handled with care in a laboratory setting, following all standard safety procedures.

GHS PictogramSignal WordHazard Statements
GHS06Danger H301: Toxic if swallowed. H311: Toxic in contact with skin. H331: Toxic if inhaled.

Data sourced from ChemicalBook.[3]

Synthesis Strategies: A Logic-Driven Overview

The synthesis of Methyl 6-fluoro-5-methylpyridine-3-carboxylate can be approached from different precursors, each route leveraging fundamental organic chemistry principles. The choice of strategy often depends on the availability and cost of starting materials.

A Precursor A: Methyl 5-methylpyridine-3-carboxylate Process1 Electrophilic or Nucleophilic Fluorination A->Process1 Introduction of Fluorine (e.g., Selectfluor) B Precursor B: 6-Fluoro-5-methylpyridine Process2 Carboxylation followed by Esterification B->Process2 Introduction of COOR group (e.g., via lithiation and CO2 quench, then esterification) C Final Product: Methyl 6-fluoro-5-methylpyridine-3-carboxylate Process1->C Process2->C Scaffold Methyl 6-fluoro-5-methylpyridine-3-carboxylate (Core Intermediate) R1 Saponification (Hydrolysis) Scaffold->R1 at C3-Ester R2 Nucleophilic Aromatic Substitution (SₙAr) Scaffold->R2 at C6-Fluoro R3 Side-Chain Modification Scaffold->R3 at C5-Methyl P1 Amide Library (via Amide Coupling) R1->P1 P2 Ether/Amine/Thioether Library R2->P2 P3 Functionalized Methyl Group (e.g., via radical halogenation) R3->P3

Caption: Diversification potential of the core intermediate scaffold.

Experimental Protocols

The following protocols are designed to be self-validating and provide a clear rationale for each step, reflecting best practices in a drug discovery laboratory.

Protocol 1: Saponification to 6-Fluoro-5-methylpyridine-3-carboxylic acid

This protocol details the hydrolysis of the methyl ester to the corresponding carboxylic acid, a critical precursor for amide coupling reactions.

Start Start: Methyl 6-fluoro-5-methylpyridine-3-carboxylate Step1 1. Dissolve in THF/MeOH/H₂O mixture Start->Step1 Step2 2. Add LiOH·H₂O Step1->Step2 Step3 3. Stir at Room Temperature (Monitor by TLC/LC-MS) Step2->Step3 Step4 4. Quench & Acidify with HCl (aq) Step3->Step4 Step5 5. Extract with Ethyl Acetate Step4->Step5 Step6 6. Dry, Filter, Concentrate Step5->Step6 End Product: 6-Fluoro-5-methylpyridine-3-carboxylic acid Step6->End

Caption: Workflow for the saponification of the methyl ester.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask, add Methyl 6-fluoro-5-methylpyridine-3-carboxylate (1.0 eq). Dissolve it in a 3:1:1 mixture of tetrahydrofuran (THF), methanol (MeOH), and water.

    • Causality: A solvent mixture is used to ensure the solubility of both the relatively nonpolar starting material and the polar lithium hydroxide reagent.

  • Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq) to the solution.

    • Causality: LiOH is a strong base that effectively hydrolyzes the ester. A slight excess ensures the reaction goes to completion. It is preferred over NaOH or KOH in some cases for cleaner reactions and easier workups.

  • Reaction Monitoring: Stir the mixture vigorously at room temperature (20-25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

    • Causality: Monitoring is crucial to prevent the formation of degradation byproducts from prolonged exposure to the basic conditions.

  • Workup - Acidification: Once complete, carefully add 1M hydrochloric acid (HCl) until the pH of the aqueous phase is ~2-3.

    • Causality: Acidification protonates the carboxylate salt, making the carboxylic acid product neutral and thus extractable into an organic solvent.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

    • Causality: Ethyl acetate is a moderately polar solvent that will effectively extract the desired carboxylic acid while leaving inorganic salts in the aqueous phase.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified further if necessary (e.g., by recrystallization).

Protocol 2: Amide Coupling with Benzylamine

This protocol demonstrates the use of the resulting carboxylic acid to form a new amide bond, a reaction central to the synthesis of many pharmaceuticals.

Step-by-Step Methodology:

  • Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve 6-Fluoro-5-methylpyridine-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

    • Causality: Anhydrous conditions are critical as coupling reagents are sensitive to moisture.

  • Reagent Addition: Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 2.5 eq). Stir for 10 minutes at room temperature.

    • Causality: HATU is a highly efficient coupling reagent that activates the carboxylic acid by forming a reactive ester. DIPEA is a non-nucleophilic base used to scavenge the acid formed during the reaction and facilitate the activation.

  • Amine Addition: Add benzylamine (1.1 eq) to the activated mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor for completion by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl (aq), saturated sodium bicarbonate (NaHCO₃) solution, and brine.

    • Causality: The aqueous washes remove the coupling byproducts, unreacted amine, and the DIPEA salt, leading to a cleaner crude product.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography on silica gel to obtain the desired amide product.

Conclusion

Methyl 6-fluoro-5-methylpyridine-3-carboxylate stands out as a high-value intermediate for drug discovery and development. Its trifunctional nature provides a robust platform for rapid library synthesis and lead optimization. By understanding the causality behind the synthetic protocols and the strategic value of its constituent parts, researchers can fully leverage this and similar fluorinated building blocks to accelerate the discovery of next-generation therapeutics.

References

  • Di Marco, A., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank, 2022(2), M1391. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Fluoro-5-methylpyridine-3-carboxylic acid. PubChem Compound Database. Retrieved from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Fluorinated Pyridines in Modern Drug Discovery. Company Blog. Available at: [Link]

  • Roda, G., et al. (2022). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Pharmaceuticals, 15(11), 1391. Available at: [Link]

Sources

Method

Synthesis of Biologically Active Compounds from 2-Fluoro-3-methylpyridine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Strategic Importance of the 2-Fluoro-3-methylpyridine Scaffold In the landscape of modern medi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the 2-Fluoro-3-methylpyridine Scaffold

In the landscape of modern medicinal chemistry and agrochemical development, the 2-fluoro-3-methylpyridine scaffold has emerged as a privileged starting material. Its utility stems from the unique electronic properties conferred by the fluorine atom at the 2-position, which activates the pyridine ring for nucleophilic aromatic substitution (SNAr), and the methyl group at the 3-position, which provides a key steric and electronic handle for molecular recognition by biological targets.[1] The incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates.[1] This guide provides a detailed exploration of synthetic strategies and step-by-step protocols for leveraging 2-fluoro-3-methylpyridine in the synthesis of biologically active compounds, with a focus on the creation of potent kinase inhibitors.

Core Synthetic Strategies: A Gateway to Bioactive Molecules

The reactivity of 2-fluoro-3-methylpyridine is dominated by the lability of the C2-fluorine bond towards nucleophilic displacement. This characteristic makes it an ideal substrate for a variety of synthetic transformations, primarily Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions. These reactions provide a versatile platform for the construction of complex molecular architectures with diverse biological activities.

Diagram of Synthetic Pathways

Synthetic_Pathways Key Synthetic Transformations of 2-Fluoro-3-methylpyridine start 2-Fluoro-3-methylpyridine snar Nucleophilic Aromatic Substitution (SNAr) start->snar R-XH, Base suzuki Suzuki-Miyaura Coupling start->suzuki R-B(OR)2, Pd Catalyst, Base buchwald Buchwald-Hartwig Amination start->buchwald R2NH, Pd Catalyst, Base intermediate Key Pyridine Intermediate snar->intermediate suzuki->intermediate buchwald->intermediate bioactive Biologically Active Compound (e.g., Kinase Inhibitor) intermediate->bioactive Further Synthetic Steps

Caption: Key synthetic transformations of 2-fluoro-3-methylpyridine.

Application Focus: Synthesis of a Pyrazolopyrimidine-Based Kinase Inhibitor

This section details the synthesis of a potent kinase inhibitor scaffold, the pyrazolopyrimidine core, starting from 2-fluoro-3-methylpyridine. This class of compounds has shown significant promise in targeting various kinases involved in cancer and inflammatory diseases.[1] The key strategic bond formation is the SNAr reaction between 2-fluoro-3-methylpyridine and an appropriately substituted aminopyrazole.

Overall Synthetic Scheme

Kinase_Inhibitor_Synthesis Synthesis of a Pyrazolopyrimidine Kinase Inhibitor cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Cyclocondensation cluster_2 Step 3: Further Functionalization start 2-Fluoro-3-methylpyridine intermediate1 N-(3-methyl-1H-pyrazol-4-yl)-3-methylpyridin-2-amine start->intermediate1 K2CO3, DMSO, 120 °C nuc 4-Amino-3-methyl-1H-pyrazole nuc->intermediate1 intermediate2 Pyrazolopyrimidine Core intermediate1->intermediate2 AcOH, Reflux reagent Ethyl Acetoacetate reagent->intermediate2 final_product Final Kinase Inhibitor intermediate2->final_product e.g., Cross-coupling

Caption: Workflow for the synthesis of a pyrazolopyrimidine kinase inhibitor.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-(3-methyl-1H-pyrazol-4-yl)-3-methylpyridin-2-amine (Key Intermediate)

This protocol describes the nucleophilic aromatic substitution reaction between 2-fluoro-3-methylpyridine and 4-amino-3-methyl-1H-pyrazole. The causality behind the choice of a polar aprotic solvent like DMSO is to facilitate the dissolution of the reagents and to promote the SNAr reaction by stabilizing the charged Meisenheimer complex intermediate. Potassium carbonate is a sufficiently strong base to deprotonate the aminopyrazole, generating the nucleophile in situ.

Materials and Equipment:

Reagent/EquipmentSpecifications
2-Fluoro-3-methylpyridine98% purity
4-Amino-3-methyl-1H-pyrazole97% purity
Potassium Carbonate (K₂CO₃)Anhydrous, finely powdered
Dimethyl Sulfoxide (DMSO)Anhydrous
Round-bottom flaskAppropriate size
Magnetic stirrer and stir bar
Heating mantle with temperature control
Condenser
Standard glassware for workup
Rotary evaporator
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-fluoro-3-methylpyridine (1.0 eq.), 4-amino-3-methyl-1H-pyrazole (1.1 eq.), and potassium carbonate (2.0 eq.).

  • Add anhydrous DMSO to the flask to achieve a concentration of approximately 0.5 M with respect to the 2-fluoro-3-methylpyridine.

  • Stir the reaction mixture at room temperature for 10 minutes to ensure adequate mixing.

  • Heat the reaction mixture to 120 °C and maintain this temperature for 12-16 hours.

  • Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexanes, 1:1). The disappearance of the starting material and the appearance of a new, more polar spot indicates product formation.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice-water. This will precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash thoroughly with water to remove residual DMSO and inorganic salts.

  • Dry the crude product under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure N-(3-methyl-1H-pyrazol-4-yl)-3-methylpyridin-2-amine.

Expected Yield: 75-85%

Characterization Data (Representative):

AnalysisExpected Result
¹H NMR Peaks corresponding to the methyl groups, the pyrazole and pyridine ring protons.
¹³C NMR Resonances for all unique carbon atoms in the molecule.
Mass Spec (ESI+) [M+H]⁺ peak corresponding to the molecular weight of the product.
Protocol 2: Synthesis of the Pyrazolopyrimidine Core

This protocol details the cyclocondensation reaction of the key intermediate with ethyl acetoacetate to form the pyrazolopyrimidine scaffold. Acetic acid serves as both the solvent and a catalyst for this reaction, promoting the condensation and subsequent cyclization.

Materials and Equipment:

Reagent/EquipmentSpecifications
N-(3-methyl-1H-pyrazol-4-yl)-3-methylpyridin-2-amineFrom Protocol 1
Ethyl AcetoacetateReagent grade
Glacial Acetic Acid
Round-bottom flaskAppropriate size
Magnetic stirrer and stir bar
Heating mantle with temperature control
Condenser
Standard glassware for workup
Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve N-(3-methyl-1H-pyrazol-4-yl)-3-methylpyridin-2-amine (1.0 eq.) in glacial acetic acid.

  • Add ethyl acetoacetate (1.2 eq.) to the solution.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the cooled reaction mixture into a beaker of ice-water to precipitate the product.

  • Collect the solid by vacuum filtration and wash with water.

  • Dry the crude product under vacuum to yield the pyrazolopyrimidine core. Further purification can be achieved by recrystallization if necessary.

Expected Yield: 60-70%

Biological Activity and Data Interpretation

The synthesized pyrazolopyrimidine derivatives are expected to exhibit inhibitory activity against various protein kinases. The specific biological activity will depend on the subsequent functionalization of the pyrazolopyrimidine core. For instance, introduction of specific substituents via cross-coupling reactions can target the ATP-binding pocket of kinases like Janus kinases (JAKs) or spleen tyrosine kinase (Syk).

Table of Representative Biological Activity Data:

CompoundTarget KinaseIC₅₀ (nM)
Derivative A JAK215
Derivative B JAK38
Derivative C Syk25

Note: The data presented here is illustrative and based on known activities of similar pyrazolopyrimidine scaffolds. Actual IC₅₀ values would need to be determined experimentally.

The inhibitory concentration (IC₅₀) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. Lower IC₅₀ values indicate greater potency. The data in the table suggests that these derivatives can be potent kinase inhibitors, with selectivity profiles that can be tuned by synthetic modifications.

Conclusion and Future Directions

The synthetic routes outlined in this guide demonstrate the versatility of 2-fluoro-3-methylpyridine as a starting material for the construction of complex, biologically active molecules. The protocols provided offer a reliable and scalable approach for the synthesis of a key pyrazolopyrimidine kinase inhibitor scaffold. Further elaboration of this core through well-established synthetic methodologies can lead to the discovery of novel therapeutic agents for a range of diseases. Future work in this area could focus on expanding the library of derivatives and exploring their structure-activity relationships (SAR) to optimize potency and selectivity against specific kinase targets.

References

  • Fichez, J., Busca, P., & Prestat, G. (n.d.).
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). PubMed Central. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude Methyl 2-fluoro-5-methylpyridine-3-carboxylate

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of crude Methyl 2-fluoro-5-methylpyridine-3-carboxylate. It is designed for researchers, chemists, and drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of crude Methyl 2-fluoro-5-methylpyridine-3-carboxylate. It is designed for researchers, chemists, and drug development professionals who require a high-purity final compound. The methodologies described herein are grounded in established chemical principles and validated through practical application.

Part 1: Initial Assessment & Impurity Profiling

Before selecting a purification strategy, a preliminary analysis of the crude material is essential. This section addresses the crucial first steps of understanding your crude product.

Q1: What are the likely impurities in my crude Methyl 2-fluoro-5-methylpyridine-3-carboxylate?

A1: The impurity profile is intrinsically linked to the synthetic route employed. Common impurities typically fall into three categories:

  • Unreacted Starting Materials: Depending on the synthesis, these could include precursors like 2-fluoro-5-methylnicotinic acid or reagents from the esterification step (e.g., methanol, acid catalyst).[1][2]

  • Reaction By-products: Side reactions can generate structurally similar compounds. For instance, incomplete fluorination could leave chlorinated analogues, or hydrolysis of the ester could revert the product to its corresponding carboxylic acid.[3]

  • Reagents and Solvents: Residual solvents from the reaction and workup (e.g., Dichloromethane, Ethyl Acetate, Toluene) and catalysts are common.[4][5]

A summary of potential impurities is provided below.

Impurity TypePotential SpeciesOrigin / CauseRecommended Analytical Detection Method
Starting Materials 2-fluoro-5-methylnicotinic acidIncomplete esterificationHPLC, LC-MS
Methanol, Thionyl ChlorideExcess reagent from esterificationGC-MS, ¹H NMR
By-products 6-fluoro-5-methylnicotinic acidHydrolysis of the methyl esterHPLC, LC-MS
Positional IsomersNon-selective synthesis stepsHPLC, ¹H NMR, ¹⁹F NMR
Dimerization ProductsHigh reaction concentrations/temperaturesLC-MS, HPLC
Residuals Reaction/Workup SolventsIncomplete removal post-synthesisGC-MS, ¹H NMR
Acid/Base CatalystsCarryover from reaction/workuppH testing of aqueous wash, IC

Q2: How do I perform a quick purity assessment of my crude product?

A2: Thin-Layer Chromatography (TLC) is the most efficient initial technique. It provides a qualitative snapshot of the number of components in your crude mixture and helps in developing a subsequent column chromatography method.

  • Rationale: The choice of eluent is critical. Your target compound, a moderately polar ester, should have an Rf (retention factor) value between 0.3 and 0.4 for optimal separation in column chromatography. A non-polar impurity will travel further up the plate (higher Rf), while a very polar impurity (like the corresponding carboxylic acid) will remain near the baseline (lower Rf). A common starting eluent system is a mixture of a non-polar solvent like Hexane or Cyclohexane and a more polar solvent like Ethyl Acetate.[6]

See the Protocols section for a detailed TLC methodology.

Part 2: Troubleshooting Purification Techniques

This section provides solutions to common problems encountered during the purification of Methyl 2-fluoro-5-methylpyridine-3-carboxylate.

Workflow for Purification Strategy Selection

The following diagram outlines a logical workflow for selecting the appropriate purification technique based on the nature of the crude material.

Purification Workflow Figure 1. Purification Strategy Decision Tree cluster_start cluster_analysis Initial Analysis cluster_decision Decision Point cluster_methods Purification Methods cluster_end Start Crude Product TLC Perform TLC Analysis Start->TLC Impurity_Check Identify Impurities (Polar vs. Non-polar) TLC->Impurity_Check Decision Nature of Crude? Impurity_Check->Decision Recrystallize Recrystallization Decision->Recrystallize Mostly Solid >85% Purity Chromatography Column Chromatography Decision->Chromatography Oily or Complex Mixture <85% Purity Distill Distillation / Kugelrohr Decision->Distill Liquid & Thermally Stable Boiling Point Differs >30°C from Impurities End Pure Product Recrystallize->End Chromatography->End Distill->End

Caption: Figure 1. Purification Strategy Decision Tree.

A. Flash Column Chromatography

Flash column chromatography is the most versatile method for purifying this compound, especially from complex mixtures.[6][7]

Q3: My compound is streaking or tailing on the TLC plate and the column. How can I fix this?

A3: Peak tailing with pyridine derivatives is a classic problem caused by the interaction of the basic nitrogen atom on the pyridine ring with acidic silanol groups (Si-OH) on the surface of the silica gel.[8] This creates a secondary, strong interaction that slows the elution of a portion of the analyte, causing tailing.

Solutions:

  • Add a Competing Base: Add a small amount of a competing base, like triethylamine (TEA) or pyridine, to your mobile phase (typically 0.1-1% v/v).[8] The competing base will preferentially bind to the acidic silanol sites, effectively masking them from your target molecule. This allows your compound to elute as a sharper band.

  • Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase like neutral alumina or a C18-functionalized reverse-phase silica gel.

Q4: I'm not getting good separation between my product and a close-running impurity. What should I do?

A4: Improving separation (resolution) requires modifying the selectivity of your chromatographic system.

Solutions:

  • Decrease Eluent Polarity: Reduce the percentage of the polar solvent (e.g., Ethyl Acetate) in your mobile phase. This will cause all compounds to move slower, increasing the contact time with the stationary phase and often enhancing separation between compounds with small polarity differences.

  • Change Solvent System: The "magic" of chromatography often lies in solvent choice. If a Hexane/Ethyl Acetate system is failing, try a different solvent combination. For example, substituting Ethyl Acetate with Dichloromethane/Methanol or Toluene/Acetone can alter the specific interactions (e.g., dipole-dipole, hydrogen bonding) between your analytes and the stationary/mobile phases, leading to a change in elution order and improved separation.

B. Recrystallization

Recrystallization is an excellent technique for polishing a product that is already relatively pure (>85-90%) and solid.

Q5: My compound "oils out" instead of forming crystals during recrystallization. Why is this happening and how can I prevent it?

A5: "Oiling out" occurs when the solute comes out of the solution at a temperature above its melting point, forming a liquid phase instead of a solid crystalline lattice. This often happens if the boiling point of the solvent is too high or if the solution is cooled too rapidly.

Solutions:

  • Slower Cooling: Allow the solution to cool to room temperature slowly, then transfer it to an ice bath or refrigerator. Slow cooling encourages the orderly formation of a crystal lattice.

  • Add More Solvent: The solution may be too concentrated. Add a small amount of additional hot solvent to ensure the compound is fully dissolved before cooling.

  • Change Solvent System: Select a solvent or solvent pair with a lower boiling point. For pyridine carboxylates, systems like ethyl acetate/petroleum ether or ethanol/water can be effective.[5] The ideal single solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.

Q6: I have poor recovery from my recrystallization. What are the common causes?

A6: Low recovery is a frequent issue and can stem from several factors.

Solutions:

  • Using Too Much Solvent: This is the most common cause. If too much solvent is used, a significant amount of the product will remain dissolved even at low temperatures. To fix this, carefully evaporate some of the solvent and attempt to recrystallize again.

  • Premature Crystallization: If crystals form in the funnel during hot filtration, you will lose product. To prevent this, use a pre-heated funnel and filter the solution as quickly as possible.

  • Incomplete Crystallization: Ensure the solution is cooled sufficiently (e.g., in an ice bath for at least 30 minutes) to maximize the yield of precipitated solid.

Part 3: Purity Confirmation

Q7: My purification is complete. How can I definitively confirm the purity of my Methyl 2-fluoro-5-methylpyridine-3-carboxylate?

A7: A single technique is often insufficient. A combination of methods provides the most reliable assessment of purity.[9]

  • Chromatographic Methods (HPLC, GC-MS): These are the gold standard for purity assessment.[9] High-Performance Liquid Chromatography (HPLC) is excellent for detecting non-volatile impurities. A pure sample should show a single major peak. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying residual solvents and other volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool. In a pure sample, the integration of the proton signals should correspond to the number of protons in the molecule. The absence of signals from starting materials or solvents is a strong indicator of purity.

  • Melting Point: A sharp melting point range (typically < 2 °C) is a classic indicator of a pure crystalline solid. Impurities tend to depress and broaden the melting point range.[6]

Protocols Section

Protocol 1: Flash Column Chromatography

This protocol is a general guideline; solvent systems must be optimized using TLC first.

  • Slurry Preparation: In a beaker, add silica gel to your chosen starting mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) to create a free-flowing slurry.

  • Column Packing: Pour the slurry into the column and use gentle air pressure to pack the silica bed, ensuring a flat, stable surface.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase. Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder ("dry loading"). Carefully add this powder to the top of the packed column.

  • Elution: Begin elution with the mobile phase, collecting fractions. Monitor the elution process using TLC.

  • Fraction Analysis: Spot each collected fraction on a TLC plate. Visualize the spots under UV light.

  • Combine and Concentrate: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization
  • Solvent Selection: Choose an appropriate solvent or solvent pair (e.g., Ethanol/Water).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the primary solvent (e.g., Ethanol) dropwise while heating and stirring until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: If using a co-solvent, add the second solvent (the "anti-solvent," e.g., Water) dropwise to the hot solution until it becomes slightly cloudy. Add a drop or two of the primary solvent to redissolve the precipitate.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

References

  • Di Micco, S., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank, 2022(4), M1492. Available at: [Link]

  • Google Patents. (2021). Synthesis of methyl 2-fluoroacrylate. WO2021191876A1.
  • Google Patents. (2013). Preparation method of fluoropyridine compounds. CN102898358A.
  • Technical Disclosure Commons. (2024). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Defensive Publication. Available at: [Link]

  • Google Patents. (1986). Preparation of 2-chloro-5-methylpyridine. US4612377A.
  • PubChem. 6-Fluoro-5-methylpyridine-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. Methyl 2-chloro-5-fluoronicotinate. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. (1956). Esterification of pyridine carboxylic acids. US2758999A.
  • RSC Publishing. (2019). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm. Available at: [Link]

  • Organic Syntheses. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses, 94, 46-53. Available at: [Link]

  • Google Patents. (1991). Process for preparing pyridine carboxylic acid esters. US5047542A.
  • PubMed. (2003). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of Chromatography B, 796(2), 347-357. Available at: [Link]

  • MDPI. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Inorganics, 7(4), 52. Available at: [Link]

  • Organic Syntheses. (2008). PREPARATION OF 2-FLUORO-5-METHYLPYRIDINE. Organic Syntheses, 85, 10-14. Available at: [Link]

  • ChemistryViews. (2024). Late-Stage C4-Selective Carboxylation of Pyridines Using CO2. Available at: [Link]

  • AWS. (2010). Pyridine•BrF3 the missing link for clean fluorinations of aromatic derivatives. Journal of Fluorine Chemistry, 131(11), 1184-1187. Available at: [Link]

  • Google Patents. (1960). Esterification of pyridine carboxylic acids. US2948734A.
  • ResearchGate. (2006). The preparation of 2-chloro-5-methyl-pyridine in airlift loop reactor. Journal of Chemical Industry and Engineering (China). Available at: [Link]

  • PubMed Central. (2019). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Molecules, 24(15), 2736. Available at: [Link]

  • ResearchGate. (2019). Carboxylic acid–pyridine supramolecular heterocatemer in a co-crystal. CrystEngComm. Available at: [Link]

  • ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?. Available at: [Link]

  • MDPI. (2022). Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. Crystals, 12(10), 1445. Available at: [Link]

Sources

Optimization

Overcoming poor reactivity in subsequent transformations of Methyl 2-fluoro-5-methylpyridine-3-carboxylate

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Methyl 2-fluoro-5-methylpyridine-3-carboxylate. This guide is designed to provide in-depth tr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Methyl 2-fluoro-5-methylpyridine-3-carboxylate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the subsequent chemical transformations of this versatile, yet sometimes challenging, heterocyclic building block. Our goal is to empower you with the knowledge to overcome common reactivity hurdles and achieve your synthetic targets efficiently and effectively.

Introduction: Understanding the Reactivity Profile

Methyl 2-fluoro-5-methylpyridine-3-carboxylate is a valuable intermediate in medicinal chemistry and materials science. The pyridine core is a common motif in pharmaceuticals, and the strategic placement of the fluoro, methyl, and carboxylate groups offers multiple avenues for diversification.[1][2] However, the interplay of these functional groups can lead to reduced reactivity at the ester and the 2-fluoro positions. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom can deactivate the ester towards nucleophilic attack, while the C-F bond can be challenging to activate for cross-coupling reactions.[1][3]

This guide will address the most common transformations—hydrolysis, amidation, and Suzuki-Miyaura cross-coupling—and provide detailed, field-proven strategies to enhance their success.

Troubleshooting Guide & FAQs

Section 1: Ester Hydrolysis

Question 1: I am struggling to hydrolyze the methyl ester of Methyl 2-fluoro-5-methylpyridine-3-carboxylate to the corresponding carboxylic acid. Standard conditions (e.g., LiOH in THF/water) are proving ineffective. What is causing this, and how can I overcome it?

Answer 1:

The poor reactivity of the methyl ester in this substrate is primarily due to two factors:

  • Electronic Deactivation: The electron-withdrawing effects of the pyridine nitrogen and the adjacent fluorine atom reduce the electrophilicity of the ester carbonyl, making it less susceptible to nucleophilic attack by hydroxide ions.

  • Steric Hindrance: While not extreme, the substitution pattern on the pyridine ring can contribute to steric shielding of the carbonyl group.

To overcome these challenges, more forcing reaction conditions are typically required. Here is a troubleshooting workflow and a detailed protocol:

Troubleshooting Workflow: Ester Hydrolysis

start Low Conversion in Ester Hydrolysis cond1 Standard Conditions Failed (e.g., LiOH, THF/H2O, rt) start->cond1 step1 Increase Temperature (e.g., 50-80 °C) cond1->step1 Yes step2 Use a Stronger Base (e.g., NaOH or KOH) step1->step2 outcome2 Decomposition or Side Reactions step1->outcome2 Still low conversion step3 Consider a Non-Aqueous System with a phase-transfer catalyst step2->step3 step2->outcome2 Decomposition step4 Employ Microwave Irradiation step3->step4 step3->outcome2 No reaction outcome1 Successful Hydrolysis step4->outcome1 Success start Low Yield in Direct Amidation decision Choose Amidation Strategy start->decision two_step Two-Step Approach: 1. Hydrolysis to Acid 2. Amide Coupling decision->two_step Reliable & Broad Scope direct Direct Amidation with Activation decision->direct Atom-Economic hydrolysis Follow Hydrolysis Protocol (Section 1) two_step->hydrolysis base_promoted Base-Promoted Method (e.g., t-BuOK in DMSO) direct->base_promoted catalytic Catalytic Method (e.g., Lewis Acid Catalysis) direct->catalytic coupling Use Peptide Coupling Reagents (e.g., HATU, EDC/HOBt) hydrolysis->coupling outcome Desired Amide Product coupling->outcome base_promoted->outcome catalytic->outcome

Caption: Workflow for ester to amide transformation.

Recommended Protocol for Two-Step Amidation (via Carboxylic Acid):

Step A: Hydrolysis

  • Follow the "Enhanced Hydrolysis" protocol from Section 1 to obtain 2-fluoro-5-methylpyridine-3-carboxylic acid.

Step B: Amide Coupling

Materials:

  • 2-fluoro-5-methylpyridine-3-carboxylic acid (from Step A)

  • Desired primary or secondary amine (1.0-1.2 eq)

  • HATU (1.1 eq) or EDC (1.2 eq) with HOBt (1.2 eq)

  • A non-nucleophilic base, such as DIPEA or Et₃N (2-3 eq)

  • Anhydrous aprotic solvent, such as DMF, DCM, or THF

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in the chosen anhydrous solvent.

  • Add the coupling reagents (HATU or EDC/HOBt).

  • Add the amine (1.0-1.2 eq) to the mixture.

  • Add the non-nucleophilic base (DIPEA or Et₃N) and stir the reaction at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Upon completion, perform a standard aqueous workup:

    • Dilute the reaction mixture with an organic solvent (e.g., EtOAc).

    • Wash sequentially with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Section 3: Suzuki-Miyaura Cross-Coupling

Question 3: I want to perform a Suzuki-Miyaura cross-coupling at the 2-position of Methyl 2-fluoro-5-methylpyridine-3-carboxylate to displace the fluorine atom. However, my initial attempts have resulted in low yields or no reaction. What are the key considerations for this transformation?

Answer 3:

The C-F bond in 2-fluoropyridines can be activated for palladium-catalyzed cross-coupling reactions, but it is generally less reactive than C-Cl, C-Br, or C-I bonds. [3]Success in this transformation hinges on the appropriate choice of catalyst, ligand, base, and reaction conditions.

Key Factors for Successful Suzuki-Miyaura Coupling of 2-Fluoropyridines:

  • Catalyst and Ligand: Electron-rich and sterically bulky phosphine ligands are often required to facilitate the oxidative addition of the palladium catalyst to the C-F bond. [4][5]Common choices include Buchwald-type ligands (e.g., SPhos, XPhos) or others like RuPhos. The palladium precursor can be Pd(OAc)₂ or Pd₂(dba)₃.

  • Base: A strong base is typically necessary. K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.

  • Solvent: Anhydrous, polar aprotic solvents such as dioxane, toluene, or DMF are commonly used. The presence of water can sometimes be beneficial, but this needs to be optimized. [6][7]* Temperature: Elevated temperatures (80-120 °C) are usually required to drive the reaction. Microwave irradiation can also be effective in reducing reaction times and improving yields.

Troubleshooting Guide: Suzuki-Miyaura Coupling

IssuePotential CauseRecommended Action
No ReactionInactive catalystScreen different palladium precursors and ligands (e.g., Pd(dppf)Cl₂, Pd(OAc)₂/SPhos). [6][8]
Insufficient temperatureIncrease reaction temperature, consider using a higher-boiling solvent or microwave heating.
Low YieldInappropriate baseSwitch to a stronger, more soluble base like K₃PO₄ or Cs₂CO₃.
Ligand degradationEnsure the reaction is performed under an inert atmosphere (N₂ or Ar).
DecompositionTemperature too highLower the reaction temperature and extend the reaction time.
Base too strongScreen different bases to find a balance between reactivity and stability.

Recommended Protocol for Suzuki-Miyaura Cross-Coupling:

Materials:

  • Methyl 2-fluoro-5-methylpyridine-3-carboxylate

  • Aryl or heteroaryl boronic acid or boronic ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%) [6][7][8][9]* Base (e.g., K₃PO₄ or Na₃PO₄, 2-3 eq) [7]* Anhydrous solvent (e.g., 1,4-dioxane)

Procedure:

  • To a reaction vessel, add Methyl 2-fluoro-5-methylpyridine-3-carboxylate (1.0 eq), the boronic acid/ester (1.2-1.5 eq), the palladium catalyst (5 mol%), and the base (2-3 eq).

  • Purge the vessel with an inert gas (N₂ or Ar) for 5-10 minutes.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with an organic solvent (e.g., EtOAc).

  • Concentrate the filtrate and perform an aqueous workup by washing with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.

References

  • WO2021191876A1 - Synthesis of methyl 2-fluoroacrylate - Google P
  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate - MDPI. (URL: [Link])

  • US4612377A - Preparation of 2-chloro-5-methylpyridine - Google P
  • The preparation of 2-chloro-5-methyl-pyridine in airlift loop reactor - ResearchGate. (URL: [Link])

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC - NIH. (URL: [Link])

  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds - MDPI. (URL: [Link])

  • WO2011110199A1 - A process for amidation of pyrrole carboxylate compounds - Google P
  • A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Concerted Amidation of Activated Esters: Reaction Path and Origins of Selectivity in the Kinetic Resolution of Cyclic Amines via N-Heterocyclic Carbenes and Hydroxamic Acid Cocatalyzed Acyl Transfer | Journal of the American Chemical Society. (URL: [Link])

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution - Arkivoc. (URL: [Link])

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. (URL: [Link])

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH. (URL: [Link])

  • 6-Fluoro-5-methylpyridine-3-carboxylic acid | C7H6FNO2 | CID 16414223 - PubChem. (URL: [Link])

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution | Journal of the American Chemical Society. (URL: [Link])

  • (PDF) Mild alkaline hydrolysis of hindered esters in non-aqueous solution - ResearchGate. (URL: [Link])

  • Challenges in the functionalization of pyridines. - ResearchGate. (URL: [Link])

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters - Scholarship @ Claremont. (URL: [Link])

  • Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105 Research Article A green and efficient hydrolysis of met - JOCPR. (URL: [Link])

  • Base-promoted direct amidation of esters: beyond the current scope and practical applications - NIH. (URL: [Link])

  • Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling | Organic Letters - ACS Publications. (URL: [Link])

  • Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides - PRISM. (URL: [Link])

  • (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (URL: [Link])

  • Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry Yoshiki Koshikari. (URL: [Link])

  • Versatile Palladium-catalysed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives - ChemRxiv. (URL: [Link])

  • (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - ResearchGate. (URL: [Link])

  • Future challenges and opportunities with fluorine in drugs?. (URL: [Link])

  • Amide synthesis by acylation - Organic Chemistry Portal. (URL: [Link])

  • Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC - NIH. (URL: [Link])

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review - MDPI. (URL: [Link])

  • Hydrolysis of esters - Mechanisms - YouTube. (URL: [Link])

  • Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

  • Palladium Cross-Coupling Reactions 1. An Introduction - YouTube. (URL: [Link])

  • Electrophilic Amide Activation under Mild Conditions Using 2,2,2-Trifluoroethyl Iodonium Salt: Access to Esters and Benzoxazoles | Organic Letters - ACS Publications. (URL: [Link])

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Troubleshooting

Troubleshooting low yields in Fischer esterification of fluorinated nicotinic acids

Welcome to the technical support center for the synthesis of fluorinated nicotinic acid esters. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, part...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of fluorinated nicotinic acid esters. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, with the Fischer esterification of these specific substrates. Here, we will delve into the mechanistic nuances and provide practical, field-proven troubleshooting strategies to enhance your reaction outcomes.

Troubleshooting Guide: Overcoming Low Yields

This section addresses specific issues you might be encountering during your experiments. The question-and-answer format is designed to help you quickly identify and solve common problems.

Question 1: My reaction is sluggish and gives a poor yield. What are the likely causes related to my fluorinated nicotinic acid substrate?

Answer: The primary challenge with fluorinated nicotinic acids lies in the electronic properties of the fluorine substituent and the pyridine ring itself.

  • Electronic Effects of Fluorine: Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect.[1] This effect deactivates the carbonyl group of the nicotinic acid, making it less electrophilic. The acid catalyst protonates the carbonyl oxygen, but the electron-withdrawing nature of the fluorine atom destabilizes the resulting positive charge, slowing down the nucleophilic attack by the alcohol.[2][3][4]

  • Pyridine Ring Deactivation: The nitrogen atom in the pyridine ring is basic and will be protonated by the strong acid catalyst. This protonation further deactivates the ring, making the carbonyl carbon even less susceptible to nucleophilic attack.

To counteract these effects, you may need to employ more forcing reaction conditions than for simple carboxylic acids, such as higher temperatures and longer reaction times.[5]

Question 2: I'm observing incomplete conversion despite long reaction times. How can I shift the equilibrium towards the product?

Answer: The Fischer esterification is a reversible reaction, meaning it exists in equilibrium between reactants (carboxylic acid and alcohol) and products (ester and water).[6][7][8] To achieve high yields, you must actively shift this equilibrium to the right, in favor of the ester product. This is accomplished by applying Le Châtelier's principle in two main ways:

  • Use a Large Excess of Alcohol: By using the alcohol as the reaction solvent, its concentration remains high and relatively constant throughout the reaction. This large excess of a reactant pushes the equilibrium towards the products.[7][9][10]

  • Remove Water as it Forms: Water is a product of the reaction. Its removal will prevent the reverse reaction (ester hydrolysis) from occurring, thus driving the formation of the ester.[6][7][11][12]

The following diagram illustrates the equilibrium nature of the reaction.

G Reactants Fluoronicotinic Acid + Alcohol Products Ester + Water Reactants->Products Esterification (Forward Reaction) Products->Reactants Hydrolysis (Reverse Reaction)

Caption: Fischer Esterification Equilibrium.

Question 3: What is the most effective method for removing water from the reaction mixture?

Answer: The most common and effective laboratory technique for removing water during a Fischer esterification is azeotropic distillation using a Dean-Stark apparatus .[6][11][13]

  • How it Works: The reaction is typically run in a solvent that forms a low-boiling azeotrope with water, such as toluene or benzene.[6][11] This azeotrope boils out of the reaction mixture, condenses, and collects in the graduated arm of the Dean-Stark trap. Since water is denser than toluene, it separates and sinks to the bottom of the trap, while the toluene overflows and returns to the reaction flask.[6][13] This physically removes water from the equilibrium, driving the reaction to completion.[6][7][12]

Alternative Method:

  • Drying Agents: For smaller-scale reactions or when a Dean-Stark apparatus is not practical, anhydrous salts like copper(II) sulfate or molecular sieves can be added to the reaction mixture to sequester the water as it is formed.[5][12]

Question 4: Are there alternative catalysts I can use if concentrated sulfuric acid is causing charring or other side reactions?

Answer: Yes, while sulfuric acid is a common choice, other acid catalysts can be equally or even more effective, especially for sensitive substrates.[6][8]

  • p-Toluenesulfonic Acid (p-TsOH): This is a solid, organic-soluble acid that is often milder than sulfuric acid and can lead to cleaner reactions.[5][11][14]

  • Lewis Acids: Lewis acids such as scandium(III) triflate, hafnium(IV), or zirconium(IV) salts can also catalyze the reaction effectively.[5][14][15] These are often used for more valuable or sensitive substrates.

  • Heterogeneous Catalysts: Solid acid catalysts like Nafion-H or ion-exchange resins can be used.[15] A major advantage is their easy removal from the reaction mixture by simple filtration.

CatalystTypeTypical ConditionsAdvantages
Sulfuric Acid (H₂SO₄) Brønsted AcidConcentrated, catalytic amountInexpensive, readily available
p-Toluenesulfonic Acid (p-TsOH) Brønsted AcidSolid, catalytic amountMilder, less charring
Lewis Acids (e.g., Sc(OTf)₃) Lewis AcidCatalytic amountHigh activity, good for sensitive substrates
Nafion-H HeterogeneousSolid beadsEasily removed by filtration, reusable
Question 5: My workup is difficult, and I'm losing product. What is a reliable workup and purification procedure?

Answer: A systematic workup is crucial for isolating your ester in good yield and purity. Here is a standard protocol following a reaction in an organic solvent like toluene:

  • Cool the Reaction: Allow the reaction mixture to cool to room temperature.

  • Dilute: Dilute the mixture with an organic solvent like ethyl acetate to ensure all your product is dissolved and to lower the viscosity.[11]

  • Neutralize the Acid: Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the strong acid catalyst.[16] Be cautious, as this will generate CO₂ gas. Repeat until gas evolution ceases.

  • Wash: Wash the organic layer with water, followed by a wash with brine (saturated NaCl solution) to remove any remaining water-soluble impurities and to aid in separating the aqueous and organic layers.

  • Dry: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[11]

  • Filter and Concentrate: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify: The crude ester can then be purified by recrystallization or column chromatography.

The following workflow diagram outlines the key decision points in troubleshooting your reaction.

G Start Low Yield in Fischer Esterification Check_Substrate Is the substrate deactivated? Start->Check_Substrate Check_Equilibrium Is the reaction at equilibrium? Check_Water Is water being effectively removed? Check_Equilibrium->Check_Water Yes Action_Equilibrium Use large excess of alcohol Check_Equilibrium->Action_Equilibrium No Check_Substrate->Check_Equilibrium No Action_Substrate Increase temperature and/or reaction time Check_Substrate->Action_Substrate Yes Check_Catalyst Is the catalyst appropriate? Check_Water->Check_Catalyst Yes Action_Water Use Dean-Stark trap or drying agents Check_Water->Action_Water No Action_Catalyst Try p-TsOH or a Lewis acid catalyst Check_Catalyst->Action_Catalyst No Success Improved Yield Check_Catalyst->Success Yes Action_Equilibrium->Check_Water Action_Water->Check_Catalyst Action_Substrate->Check_Equilibrium Action_Catalyst->Success

Caption: Troubleshooting Workflow.

Frequently Asked Questions (FAQs)

What is the mechanism of the Fischer esterification?

The Fischer esterification is a six-step, reversible process catalyzed by acid.[6]

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[6][7]

  • Nucleophilic Attack: The alcohol (nucleophile) attacks the activated carbonyl carbon.[7][14]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Formation of a Leaving Group: This proton transfer creates a good leaving group: water.[6]

  • Elimination of Water: The lone pair on the remaining hydroxyl group reforms the double bond, expelling a molecule of water.

  • Deprotonation: The protonated ester is deprotonated (often by the water that was just eliminated or the conjugate base of the catalyst) to regenerate the acid catalyst and yield the final ester product.[7]

G cluster_0 Fischer Esterification Mechanism A 1. Protonation of Carbonyl B 2. Nucleophilic Attack by Alcohol A->B C 3. Proton Transfer B->C D 4. Elimination of Water C->D E 5. Deprotonation D->E F Final Ester Product E->F

Caption: Key steps in the reaction mechanism.

Why is an acid catalyst necessary?

A carboxylic acid is not electrophilic enough to be attacked by a neutral nucleophile like an alcohol. The acid catalyst protonates the carbonyl oxygen, which places a positive charge on the oxygen and makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack.[4][6][14]

Can I use tertiary alcohols in this reaction?

No, tertiary alcohols are generally unsuitable for Fischer esterification.[5] Under the strong acidic and heated conditions, they are prone to rapid dehydration via an E1 elimination mechanism to form an alkene.[9] Primary and secondary alcohols are preferred.[5]

Experimental Protocol: Synthesis of Ethyl 2-Fluoronicotinate

This protocol provides a general methodology for the esterification of a fluorinated nicotinic acid using a Dean-Stark apparatus.

Materials:

  • 2-Fluoronicotinic acid

  • Ethanol (absolute, 200 proof)

  • Toluene

  • p-Toluenesulfonic acid (p-TsOH)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap fitted with a reflux condenser, add 2-fluoronicotinic acid (e.g., 10.0 g, 1 equivalent).

  • Add toluene (100 mL) and absolute ethanol (e.g., 25 mL, a large excess).

  • Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.5 g, ~0.05 equivalents).

  • Heat the mixture to reflux. Water will begin to collect in the arm of the Dean-Stark trap.

  • Continue refluxing until no more water is collected in the trap (typically 4-8 hours) and TLC analysis indicates the consumption of the starting material.

  • Allow the reaction to cool to room temperature.

  • Transfer the mixture to a separatory funnel and dilute with 100 mL of ethyl acetate.

  • Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution (repeat 2-3 times until no more gas evolves), 50 mL of water, and 50 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to yield the crude ester.

  • Purify the crude product by flash column chromatography or recrystallization as needed.

References

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Wikipedia. Fischer–Speier esterification. Wikipedia. [Link]

  • Chemistry Steps. Fischer Esterification. Chemistry Steps. [Link]

  • Organic Chemistry Portal. Fischer Esterification. Organic Chemistry Portal. [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. OperaChem. [Link]

  • Bano, S., et al. (2024, December 17). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. MDPI. [Link]

  • LibreTexts. (2023, January 22). Fischer Esterification. Chemistry LibreTexts. [Link]

  • BYJU'S. Fischer esterification reaction. BYJU'S. [Link]

  • Reddit. (2020, February 13). How can I improve the yield of my Fischer Esterification?. r/Chempros. [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. Organic Chemistry Portal. [Link]

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

  • Chemguide. esterification - alcohols and carboxylic acids. Chemguide. [Link]

  • PubMed. Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. PubMed. [Link]

  • PubMed Central. (2023, April 13). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. [Link]

  • American Academic Publisher. OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. International journal of physical sciences. [Link]

  • Science of Synthesis. Product Class 5: Carboxylic Acid Esters. Thieme. [Link]

  • ResearchGate. Synthesis of 2-chloronicotinic acid derivatives. ResearchGate. [Link]

  • YouTube. (2017, March 1). Mechanism of the Fischer Esterification in Organic Chemistry. The Organic Chemistry Tutor. [Link]

  • National Institutes of Health. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. NIH. [Link]

  • ResearchGate. (2019, October 6). Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. [Link]

  • University of Wisconsin-Madison. 22. The Fischer Esterification. [Link]

  • YouTube. (2025, April 27). Fischer Esterification (full mechanism, acid catalysis). Ishmath Test Prep. [Link]

  • P&M Invest. 2,5-Furandicarboxylic acid fluoro-containing esters synthesis. Fluorine notes. [Link]

  • National Institutes of Health. Facile Room Temperature Synthesis of Fluorine-18 Labeled Fluoronicotinic acid-2,3,5,6-Tetrafluorophenyl Ester without Azeotropic Drying of Fluorine-18. NIH. [Link]

  • YouTube. (2019, July 29). 08.08 Esterification of Carboxylic Acids. Professor Dave Explains. [Link]

  • Wikipedia. Sarin. Wikipedia. [Link]

  • National Institutes of Health. (2022, May 26). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. NIH. [Link]

  • University of Wisconsin-Madison. Esterification Using a Dean-Stark Trap. [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Methyl 2-fluoro-5-methylpyridine-3-carboxylate: A Superior Building Block for Modern Medicinal Chemistry

For researchers, scientists, and professionals in drug development, the selection of synthetic building blocks is a critical decision that profoundly influences the trajectory of a research program. In the landscape of h...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of synthetic building blocks is a critical decision that profoundly influences the trajectory of a research program. In the landscape of heterocyclic chemistry, fluorinated pyridines have emerged as indispensable motifs in the design of novel therapeutics. This guide provides an in-depth, objective comparison of Methyl 2-fluoro-5-methylpyridine-3-carboxylate against its non-fluorinated and alternative halogenated analogs, supported by experimental evidence and field-proven insights. Our analysis will demonstrate its superior performance in key synthetic transformations and highlight the strategic advantages it offers in medicinal chemistry.

The Strategic Advantage of Fluorine in Pyridine Scaffolds

The pyridine ring is a ubiquitous feature in a vast number of pharmaceuticals due to its ability to engage in hydrogen bonding and its overall metabolic stability. The introduction of a fluorine atom, particularly at the 2-position, dramatically enhances the utility of the pyridine scaffold. The high electronegativity and small size of fluorine impart a unique combination of electronic and steric properties. This "fluorine effect" can lead to improved metabolic stability, altered basicity (pKa), and enhanced membrane permeability of the final drug molecule. However, the true value of a fluorinated building block is not just in the properties it bestows upon the final compound, but also in the synthetic advantages it offers during the discovery and development phases.

Comparative Analysis of Reactivity

Two of the most crucial reactions in modern drug discovery for the construction of complex molecules are the Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution (SNAr). It is in these transformations that the superiority of Methyl 2-fluoro-5-methylpyridine-3-carboxylate becomes evident.

Nucleophilic Aromatic Substitution (SNAr)

The 2-position of the pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic attack. The presence of a halogen at this position allows for its displacement by a variety of nucleophiles, such as amines, alcohols, and thiols. The choice of halogen, however, has a profound impact on the reaction kinetics.

It is a well-established principle in SNAr reactions that fluoride is a superior leaving group compared to other halogens in activated aromatic systems. This is due to the high electronegativity of fluorine, which strongly polarizes the C-F bond, making the carbon atom more electrophilic and stabilizing the intermediate Meisenheimer complex.

Experimental evidence confirms this theoretical advantage. A comparative study on the reactivity of 2-fluoropyridine and 2-chloropyridine with sodium ethoxide revealed that the 2-fluoropyridine reacts 320 times faster than its chloro counterpart.[1] This dramatic increase in reaction rate allows for milder reaction conditions, broader substrate scope, and often higher yields. For drug discovery programs where rapid library synthesis and late-stage functionalization are critical, this enhanced reactivity is a significant advantage.

Table 1: Comparison of Halogenated Pyridines in SNAr Reactions

Building BlockRelative ReactivityTypical Reaction ConditionsKey Advantages
Methyl 2-fluoro-5-methylpyridine-3-carboxylate Very HighLower temperatures, weaker basesFaster reactions, higher yields, broader nucleophile scope
Methyl 2-chloro-5-methylpyridine-3-carboxylateModerateHigher temperatures, stronger basesMore economical starting material
Methyl 2-bromo-5-methylpyridine-3-carboxylateLowHarsh conditions, often requires metal catalysisUseful for alternative coupling reactions
Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful tool for the formation of C-C bonds. While 2-chloro and 2-bromopyridines are commonly used in these reactions, 2-fluoropyridines can also be effective coupling partners, particularly with the advent of advanced palladium catalysts and ligands.

The key advantage of using the fluoro-substituted analog lies in its orthogonal reactivity. A molecule containing both a fluorine and a bromine or iodine atom can undergo selective cross-coupling at the bromo or iodo position, leaving the fluoro group intact for a subsequent SNAr reaction. This allows for a modular and highly efficient approach to the synthesis of complex, multi-substituted pyridines.

Physicochemical Properties: The Medicinal Chemist's Perspective

The introduction of fluorine significantly impacts the physicochemical properties of the pyridine ring, which in turn influences the pharmacokinetic and pharmacodynamic profile of a drug candidate.

Table 2: Predicted Physicochemical Properties of 2-Substituted-5-methylpyridine-3-carboxylates

Substituent (at C2)Calculated pKa (Pyridine N)Calculated LogP
-H~4.5~1.8
-F ~1.5 ~2.0
-Cl~1.8~2.3
-Br~1.9~2.4

Note: These are estimated values to illustrate trends.

As shown in Table 2, the strongly electron-withdrawing nature of the fluorine atom significantly lowers the pKa of the pyridine nitrogen. This reduction in basicity can be highly advantageous in drug design, as it can prevent unwanted interactions with acidic organelles and reduce off-target effects. Furthermore, the introduction of a single fluorine atom has a modest impact on lipophilicity (LogP) compared to chlorine or bromine, providing a more nuanced tool for fine-tuning this critical property.

Experimental Protocols

To provide a practical framework for the utilization of Methyl 2-fluoro-5-methylpyridine-3-carboxylate, we present the following detailed experimental protocols for key transformations.

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general procedure for the reaction of Methyl 2-fluoro-5-methylpyridine-3-carboxylate with a primary or secondary amine.

SNAr_Workflow

Step-by-Step Procedure:

  • To a solution of Methyl 2-fluoro-5-methylpyridine-3-carboxylate (1.0 eq) in a suitable polar aprotic solvent (e.g., DMSO, DMF), add the desired amine (1.2 eq) and a base (e.g., K₂CO₃, 2.0 eq).

  • Heat the reaction mixture to 80-120 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted pyridine.

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like DMSO and DMF are chosen for their ability to solvate the reactants and facilitate the SNAr mechanism.

  • Base: An inorganic base like potassium carbonate is typically sufficient to neutralize the HF formed during the reaction and can also act as a mild promoter.

  • Temperature: The enhanced reactivity of the fluoro-substituent often allows for lower reaction temperatures compared to chloro- or bromo-analogs, which helps to minimize side reactions and degradation of sensitive substrates.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of a 2-halopyridine with a boronic acid. While this protocol is generalized for 2-halopyridines, the choice of catalyst, ligand, and base is crucial for successful coupling of the less reactive 2-fluoropyridines.

Suzuki_Workflow

Step-by-Step Procedure:

  • In a reaction vessel, combine the 2-halopyridine (1.0 eq), the boronic acid or ester (1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen) and heat the mixture to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and partition between water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of palladium source and ligand is critical. For less reactive halides like fluoride, more electron-rich and sterically demanding phosphine ligands (e.g., Buchwald ligands) may be necessary to facilitate the oxidative addition step.

  • Base and Solvent: An aqueous base is often used to facilitate the transmetalation step of the catalytic cycle. The choice of organic solvent depends on the solubility of the reactants and the required reaction temperature.

Application in Pharmaceutical Synthesis: A Case Study

The utility of fluorinated pyridine building blocks is exemplified in the synthesis of numerous kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[5][6][7] While a specific, publicly disclosed synthesis of a marketed drug using Methyl 2-fluoro-5-methylpyridine-3-carboxylate is not readily found, its structural motifs are present in many patented compounds. For instance, substituted pyrazolopyrimidines, which are potent kinase inhibitors, have been synthesized using fluorinated aromatic building blocks in SNAr reactions.[8] The enhanced reactivity of the fluoro-substituent is particularly valuable for the construction of these complex heterocyclic systems.

Conclusion

In the competitive landscape of drug discovery, efficiency and innovation are paramount. Methyl 2-fluoro-5-methylpyridine-3-carboxylate stands out as a superior building block due to its enhanced reactivity in key synthetic transformations, particularly nucleophilic aromatic substitution. This heightened reactivity translates to milder reaction conditions, faster reaction times, and broader substrate scope, enabling the rapid generation of diverse chemical libraries. Furthermore, the unique physicochemical properties imparted by the fluorine atom provide medicinal chemists with a powerful tool to fine-tune the properties of drug candidates. For researchers aiming to accelerate their discovery programs and develop next-generation therapeutics, the strategic incorporation of Methyl 2-fluoro-5-methylpyridine-3-carboxylate into their synthetic repertoire is a decision grounded in sound scientific principles and proven practical advantages.

References

  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. Available at: [Link]

  • Fluorinated building blocks in drug design: new pathways and targets. National Institutes of Health. Available at: [Link]

  • Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. MDPI. Available at: [Link]

  • Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. ResearchGate. Available at: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. CORE. Available at: [Link]

  • Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile. ResearchGate. Available at: [Link]

  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. National Institutes of Health. Available at: [Link]

  • Comparative yields for Suzuki-Miyaura couplings of (A)... ResearchGate. Available at: [Link]

  • Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation. ResearchGate. Available at: [Link]

  • SNAr Reaction in Common Molecular Solvents Under Pressure. WordPress. Available at: [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). National Institutes of Health. Available at: [Link]

  • Synthesis and antihypertensive activity of substituted trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols. PubMed. Available at: [Link]

  • Scaffold-hopping and hybridization based design and building block strategic synthesis of pyridine-annulated purines: Discovery of novel apoptotic anticancer agents. ResearchGate. Available at: [Link]

  • Synthesis method of furoimidazopyridine compound, crystal form of furoimidazopyridine compound, and crystal form of salt thereof. PubChem. Available at: [Link]

  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. ResearchGate. Available at: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate. Available at: [Link]

  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. MDPI. Available at: [Link]

  • Green synthesis of building blocks, drug candidates and fine chemicals by barochemistry: application of high pressure in organic synthesis. PubMed. Available at: [Link]

  • SUBSTITUTED PYRAZOLOPYRIMIDINES USEFUL AS KINASES INHIBITORS. Google Patents.

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Comparative

A Comparative Guide to the Analytical Determination of Purity for Methyl 2-fluoro-5-methylpyridine-3-carboxylate

In the landscape of pharmaceutical research and development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. Methyl 2-fluoro-5-methylpyridine-3-carb...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. Methyl 2-fluoro-5-methylpyridine-3-carboxylate, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Rigorous and reliable analytical methods are paramount to ensure its quality and consistency. This guide provides an in-depth comparison of the principal analytical techniques for determining the purity of this compound, offering experimentally grounded insights for researchers, scientists, and drug development professionals.

The Criticality of Purity Assessment

The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product. Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities.[1][2][3][4] Therefore, the choice of analytical methodology for purity determination is a critical decision in the drug development process, directly influencing data reliability and regulatory compliance.

This guide will explore and compare four key analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for impurity profiling.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone of pharmaceutical analysis due to its versatility in separating a wide range of compounds.[5][6][7] For a semi-volatile compound like Methyl 2-fluoro-5-methylpyridine-3-carboxylate, reversed-phase HPLC is the most common and effective approach.

The Rationale Behind the Method

The principle of reversed-phase HPLC lies in the partitioning of the analyte between a nonpolar stationary phase (typically C18-bonded silica) and a polar mobile phase. The separation is driven by the relative hydrophobicity of the compound and its impurities. More polar impurities will have a weaker interaction with the stationary phase and elute earlier, while less polar impurities will be retained longer. A UV detector is commonly employed for quantification due to the chromophoric nature of the pyridine ring.

Experimental Protocol: Reversed-Phase HPLC for Purity Determination

Objective: To separate and quantify Methyl 2-fluoro-5-methylpyridine-3-carboxylate from its potential process-related impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

Materials:

  • Methyl 2-fluoro-5-methylpyridine-3-carboxylate sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable buffer component)

  • Reference standards for known impurities (if available)

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 270 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the Methyl 2-fluoro-5-methylpyridine-3-carboxylate sample.

  • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity is typically determined by the area percentage method, where the peak area of the main component is expressed as a percentage of the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % Purity integrate->calculate report report calculate->report Purity Report

Caption: Workflow for HPLC Purity Analysis.

Gas Chromatography (GC): A Powerful Alternative for Volatile Compounds

Gas chromatography is an excellent technique for the analysis of volatile and semi-volatile compounds that are thermally stable.[5][6][8] Given that Methyl 2-fluoro-5-methylpyridine-3-carboxylate is an ester, it is amenable to GC analysis.

The Rationale Behind the Method

In GC, the sample is vaporized and transported through a capillary column by an inert carrier gas (the mobile phase). The separation is based on the compound's boiling point and its interaction with the stationary phase coated on the column wall. A flame ionization detector (FID) is often used for its high sensitivity to organic compounds. For enhanced specificity and structural elucidation of impurities, a mass spectrometer (MS) can be used as the detector (GC-MS).[9][10][11]

Experimental Protocol: GC-FID for Purity Determination

Objective: To determine the purity of Methyl 2-fluoro-5-methylpyridine-3-carboxylate by separating it from volatile impurities.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a capillary column, and a flame ionization detector (FID).

Materials:

  • Methyl 2-fluoro-5-methylpyridine-3-carboxylate sample

  • GC-grade solvent (e.g., dichloromethane or ethyl acetate)

Chromatographic Conditions:

  • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min

    • Ramp: 10 °C/min to 250 °C

    • Hold at 250 °C for 5 min

  • Injection Mode: Split (e.g., 50:1)

  • Injection Volume: 1 µL

Sample Preparation:

  • Prepare a solution of the sample in the chosen GC-grade solvent at a concentration of approximately 1 mg/mL.

  • Ensure the sample is fully dissolved.

Data Analysis: Similar to HPLC, the area percentage method is used to calculate the purity from the FID signal.

GC_Workflow cluster_prep_gc Sample Preparation cluster_gc GC Analysis cluster_data_gc Data Processing dissolve_gc Dissolve in Solvent inject_gc Inject into GC dissolve_gc->inject_gc vaporize Vaporization inject_gc->vaporize separate_gc Separation in Capillary Column vaporize->separate_gc detect_gc FID Detection separate_gc->detect_gc integrate_gc Integrate Peaks detect_gc->integrate_gc calculate_gc Calculate Area % Purity integrate_gc->calculate_gc report_gc report_gc calculate_gc->report_gc Purity Report qNMR_Workflow cluster_prep_qnmr Sample Preparation cluster_qnmr NMR Analysis cluster_data_qnmr Data Processing weigh_analyte Weigh Analyte dissolve_qnmr Dissolve in Deuterated Solvent weigh_analyte->dissolve_qnmr weigh_std Weigh Internal Standard weigh_std->dissolve_qnmr acquire Acquire ¹H NMR Spectrum dissolve_qnmr->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate_qnmr Integrate Signals process->integrate_qnmr calculate_qnmr Calculate Absolute Purity integrate_qnmr->calculate_qnmr report_qnmr report_qnmr calculate_qnmr->report_qnmr Purity Report

Sources

Validation

A Senior Application Scientist's Guide to Positional Fluorine Isomers: The Unique Impact of 2-Position Fluorination

For drug development professionals and medicinal chemists, the strategic placement of a fluorine atom can be the difference between a promising lead compound and a clinical candidate. While fluorine is often employed to...

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and medicinal chemists, the strategic placement of a fluorine atom can be the difference between a promising lead compound and a clinical candidate. While fluorine is often employed to enhance metabolic stability or modulate lipophilicity, its effects are profoundly dependent on its position within a molecule. This guide provides an in-depth comparison of how fluorine at the 2-position (often the ortho position in an aromatic system) uniquely influences a molecule's properties compared to its other positional isomers (e.g., 3- and 4-fluoro). We will explore the underlying physicochemical principles and provide supporting experimental data and protocols to illustrate these critical differences.

The Foundation: Fluorine's Dueling Electronic Effects

Fluorine's influence stems from its unique electronic properties. It is the most electronegative element, giving it a powerful electron-withdrawing inductive effect (-I) . This effect is transmitted through sigma (σ) bonds and weakens with distance. Simultaneously, fluorine's lone pair electrons can be donated into an adjacent pi (π) system, creating a weak electron-donating resonance effect (+M or +R) . The net impact on the molecule is a direct consequence of the interplay between these two opposing forces, which is dictated by the fluorine's position.

  • 2-Position (ortho): The inductive effect is at its maximum due to proximity to the functional group or aromatic ring. The resonance effect is also present. The proximity of the ortho-fluorine can also lead to direct through-space interactions and steric effects not observed with other isomers.

  • 3-Position (meta): The inductive effect is weaker than at the ortho position. The resonance effect from the meta position does not influence the adjacent functional group directly, making the strong -I effect the dominant electronic influence.

  • 4-Position (para): The inductive effect is at its weakest. However, the resonance effect directly opposes it, donating electron density into the ring and towards the para-substituent.

dot

Caption: Electronic effects of fluorine isomers on a functional group.

Modulating Acidity and Basicity (pKa)

The most dramatic and predictable effect of 2-position fluorination is on the pKa of nearby acidic or basic functional groups. Due to its proximity, the 2-fluoro substituent exerts the strongest inductive electron withdrawal, significantly impacting the acidity or basicity.

For a basic group like an aniline, the electron-withdrawing fluorine reduces the electron density on the nitrogen, making its lone pair less available for protonation and thus lowering its basicity (lower pKaH). This effect is most pronounced in the 2-fluoro isomer.

Comparative Data: pKa of Fluoroaniline Isomers
CompoundPosition of FluorinepKa (of conjugate acid)Change from Aniline
AnilineN/A4.600
2-Fluoroaniline 2- (ortho) 3.20[1] -1.40
3-Fluoroaniline3- (meta)3.51-1.09
4-Fluoroaniline4- (para)4.65+0.05

Analysis:

  • The 2-fluoroaniline is the least basic, with its pKa lowered by 1.40 units compared to aniline, a direct result of the powerful and proximate inductive effect.[1]

  • The 3-fluoro isomer also shows a significant decrease in basicity, as the inductive effect is still strong.

  • Interestingly, the 4-fluoroaniline has a pKa very similar to aniline. This is because the weaker inductive effect from the para position is almost perfectly cancelled out by the electron-donating resonance effect.

This precise control over pKa is critical in drug design for optimizing solubility, membrane permeability, and target binding, as the ionization state of a drug is paramount to its function.[2][3]

The Impact on Metabolic Stability

A common strategy in medicinal chemistry is to introduce fluorine to block sites of metabolic oxidation, typically mediated by cytochrome P450 (CYP) enzymes.[4] A C-F bond is significantly stronger than a C-H bond, making it resistant to enzymatic cleavage.[5]

The 2-position is often a prime location for this "metabolic shield." Aromatic hydroxylation, a common metabolic pathway, frequently occurs at the most electron-rich positions. While fluorine's inductive effect deactivates the ring, placing it at the 2-position can physically block a susceptible ortho C-H bond from the enzyme's active site.

Case Study: Pyrroloquinolinone (7-PPyQ) Antitubulin Agents In a series of antitubulin compounds, researchers introduced a fluorine atom at the 2- or 3-position of a 7-phenyl ring to improve metabolic stability.[6]

  • The parent compounds suffered from metabolic degradation.

  • Introduction of fluorine at the 2- and 3-positions yielded derivatives with potent cytotoxicity in the low micromolar to sub-nanomolar range.[6]

  • Specifically, the fluorinated compounds exhibited remarkable activity in multidrug-resistant cell lines, suggesting they are not substrates for P-glycoprotein efflux pumps.[6]

While both 2- and 3-fluoro isomers showed improvement, the 2-position often provides superior protection due to steric hindrance in addition to electronic deactivation. For instance, studies on 2-fluoroaniline show it is primarily metabolized via 4-hydroxylation, indicating the 2-position is effectively shielded.[1]

Conformational Control and Binding Affinity

Beyond electronics, the 2-fluoro substituent serves as a powerful tool for conformational control. Its modest steric bulk and unique electrostatic properties can lock a molecule into a specific, biologically active conformation, thereby enhancing binding affinity and selectivity.

This is often achieved through:

  • Steric Repulsion: The 2-fluoro group can clash with an adjacent substituent, forcing a specific dihedral angle and restricting rotation.

  • Gauche Effect: In aliphatic systems, electronegative substituents like fluorine often prefer a gauche rather than an anti conformation, a phenomenon driven by stabilizing electrostatic interactions.[7]

  • Orthogonal Dipole Interactions: The C-F bond dipole can engage in favorable interactions with other parts of the molecule or the protein target.

Case Study: 2'-Fluoro-Substituted Acetophenones A study using NMR spectroscopy and X-ray crystallography revealed that 2'-fluoro-substituted acetophenones exist exclusively in the s-trans conformation.[8]

  • The alternative s-cis conformer, where the fluorine and oxygen atoms would be in close proximity, is destabilized by strong electrostatic repulsion between the two polar atoms.[8]

  • This conformational locking is a direct result of the 2-position substitution and would not be observed in the 3- or 4-fluoro isomers. Such a defined conformation can be crucial for pre-organizing a ligand for optimal binding to its target receptor.[8]

In another example, studies on fluorinated pyridines have shown that the 2-fluoropyridine isomer is the most stable, suggesting that fluorine interacts most effectively with a π-system when it is in the ortho or para position relative to a heteroatom like nitrogen.[9][10]

dot

Isomer_Comparison_Workflow cluster_synthesis Synthesis & Purification cluster_testing Physicochemical & Biological Testing cluster_analysis Data Analysis & Comparison Syn_2F Synthesize 2-Fluoro Isomer Purify Purify & Characterize All Isomers (NMR, MS, HPLC) Syn_2F->Purify Syn_3F Synthesize 3-Fluoro Isomer Syn_3F->Purify Syn_4F Synthesize 4-Fluoro Isomer Syn_4F->Purify pKa pKa Determination (Titration/UV-Vis) Purify->pKa LogP Lipophilicity (logP/logD) Measurement Purify->LogP MetStab Metabolic Stability Assay (Microsomes/Hepatocytes) Purify->MetStab Binding Binding Affinity Assay (IC50/Kd) Purify->Binding Compare Compare Isomer Data pKa->Compare LogP->Compare MetStab->Compare Binding->Compare SAR Establish Structure-Activity Relationship (SAR) Compare->SAR Select Select Lead Isomer for Further Development SAR->Select

Caption: Experimental workflow for comparing positional fluoro-isomers.

Experimental Protocols

To provide a practical framework, here are condensed, step-by-step protocols for two key experiments discussed in this guide.

Protocol 1: Determination of pKa by Potentiometric Titration

Objective: To accurately measure the pKa of fluoro-isomer bases (e.g., fluoroanilines).

Methodology:

  • Preparation: Accurately weigh ~10 mg of the test compound and dissolve it in a known volume (e.g., 50 mL) of a suitable solvent (e.g., 20% ethanol in water). Prepare a standardized solution of a strong acid titrant (e.g., 0.1 M HCl).

  • Calibration: Calibrate a pH meter and electrode using at least two standard buffer solutions (e.g., pH 4.0 and 7.0).

  • Titration: Place the sample solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode. Add the acid titrant in small, precise increments (e.g., 0.05 mL).

  • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point (the point of fastest pH change).

  • Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is equal to the pH at the half-equivalence point (the point where half of the base has been neutralized). Alternatively, use the first derivative of the curve (ΔpH/ΔV) to precisely identify the equivalence point.

Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To compare the rate of metabolic degradation of fluoro-isomers.

Methodology:

  • Reagent Preparation: Prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 7.4). Thaw pooled human liver microsomes (HLM) on ice. Prepare a solution of the NADPH regenerating system (cofactor).

  • Incubation Mixture: In a 96-well plate, add the buffer, the test compound (typically at a final concentration of 1 µM), and the liver microsomes (e.g., 0.5 mg/mL).

  • Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH solution.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a "stop solution" (e.g., ice-cold acetonitrile containing an internal standard).

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Quantify the remaining amount of the parent compound at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is the elimination rate constant (k). Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k . A longer half-life indicates greater metabolic stability.

Conclusion

The choice of where to place a fluorine atom is a critical decision in drug design, with the 2-position offering a unique and powerful set of tools for molecular optimization. Compared to its 3- and 4-position isomers, the 2-fluoro substituent exerts the most potent influence on the pKa of adjacent groups, provides a robust shield against metabolic degradation through both electronic and steric effects, and can enforce a rigid, biologically relevant conformation. Understanding these positional differences allows researchers to move beyond simply using fluorine as a "magic bullet" and instead employ it as a precision instrument to rationally design safer, more effective therapeutics.

References

  • Gopal, K., Kumar, M., Kumar, V., & Singh, A. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society, 100(6), 100998. [Link]

  • Tobiasz, P., Mielecki, D., Stachurska-Skrodzka, A., Miętus, J., Borys, F., & Krawczyk, H. (2026). Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. Molecules, 31(2), 362. [Link]

  • Chang, L., et al. (2023). 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. National Science Review, 10(4), nwad034. [Link]

  • Thacker, J. C. R., & Popelier, P. L. A. (2018). Fluorine Gauche Effect Explained by Electrostatic Polarization Instead of Hyperconjugation: An Interacting Quantum Atoms (IQA) and Relative Energy Gradient (REG) Study. The Journal of Physical Chemistry A, 122(6), 1439–1450. [Link]

  • Horvath, V. E., & Pike, K. T. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Accounts of Chemical Research. [Link]

  • Fukuda, H., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry, 86(6), 4811–4818. [Link]

  • Johansson, M., et al. (2014). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(21), 5064–5067. [Link]

  • Asadi, A., et al. (2015). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 14(3), 849–856. [Link]

  • Kumar, A. S. (2018). Which compound is a better base, aniline or para-fluoroaniline? Why? Quora. [Link]

  • Richardson, C. H. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 6(50), 34629–34638. [Link]

  • Ferlin, M. G., et al. (2019). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. European Journal of Medicinal Chemistry, 178, 528–541. [Link]

  • Richardson, C. H. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 6(50), 34629–34638. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 2-fluoro-5-methylpyridine-3-carboxylate

As a Senior Application Scientist, it is my responsibility to ensure that you can work with our products not only effectively but, most importantly, safely. This guide provides essential safety and logistical information...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is my responsibility to ensure that you can work with our products not only effectively but, most importantly, safely. This guide provides essential safety and logistical information for handling Methyl 2-fluoro-5-methylpyridine-3-carboxylate. The protocols outlined here are designed to be a self-validating system, grounded in established safety principles for pyridine-based reagents.

Understanding the Hazards of Fluorinated Pyridine Derivatives

Methyl 2-fluoro-5-methylpyridine-3-carboxylate belongs to the class of halogenated pyridine derivatives. While a specific, comprehensive toxicological profile for this exact molecule may not be readily available, its structural similarity to other fluorinated pyridines allows us to anticipate its hazard profile. These compounds are generally considered to be irritants and are potentially toxic.

Key anticipated hazards include:

  • Skin and Eye Irritation: Direct contact can cause irritation.[1][2][3][4][5]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[1][2][3][5]

  • Toxicity: Pyridine and its derivatives can be harmful if swallowed, inhaled, or absorbed through the skin.[2][4][6]

Therefore, all handling procedures must be designed to minimize exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical when handling Methyl 2-fluoro-5-methylpyridine-3-carboxylate. The following table summarizes the recommended PPE. It's crucial to always check the manufacturer's glove compatibility chart for the specific gloves you are using.[7]

PPE CategoryItemSpecifications and Rationale
Eye Protection Chemical Safety Goggles or a Face ShieldStandard safety glasses are insufficient. Chemical splash goggles or a face shield are necessary to protect against splashes to the eyes.[1]
Hand Protection Butyl Rubber or PVA GlovesNitrile gloves may not offer sufficient protection against all pyridine derivatives.[7] Butyl rubber or Polyvinyl Alcohol (PVA) gloves are often recommended for extended contact. Always double-glove and change gloves immediately if they become contaminated.
Body Protection Fully-Buttoned Laboratory CoatA lab coat made of a suitable chemical-resistant material should be worn and fully buttoned to protect your skin and clothing from accidental splashes.
Respiratory Protection Use in a Certified Chemical Fume HoodAll work with this compound should be conducted in a properly functioning and certified chemical fume hood to prevent the inhalation of any dust or vapors.[7] A respirator may be required for certain high-concentration applications, which would necessitate enrollment in a respiratory protection program.[7]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential for minimizing risk. The following workflow is designed to ensure safe handling from receipt of the chemical to its final disposal.

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review_SDS Review SDS & Protocol Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Prepare_Hood Prepare Chemical Fume Hood Don_PPE->Prepare_Hood Weigh_Transfer Weigh & Transfer Prepare_Hood->Weigh_Transfer Begin Experiment Reaction_Setup Perform Reaction Weigh_Transfer->Reaction_Setup Workup Reaction Workup Reaction_Setup->Workup Decontaminate Decontaminate Glassware Workup->Decontaminate Experiment Complete Segregate_Waste Segregate Waste Decontaminate->Segregate_Waste Dispose Dispose of Waste Segregate_Waste->Dispose

Caption: Workflow for the safe handling of Methyl 2-fluoro-5-methylpyridine-3-carboxylate.

1. Preparation Phase:

  • Review Documentation: Before starting any work, thoroughly review the Safety Data Sheet (SDS) for the specific product you are using, as well as your experimental protocol.
  • Don PPE: Put on all required personal protective equipment as detailed in the table above.
  • Prepare Fume Hood: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly. The sash should be kept at the lowest possible height during the experiment.

2. Handling Phase:

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood to contain any dust. Use a spatula for transfers and avoid creating airborne dust.
  • In Solution: When the compound is in solution, be mindful of potential splashes. Perform all additions and transfers of the solution within the fume hood.

3. Cleanup and Disposal Phase:

  • Decontamination: Decontaminate all glassware and equipment that came into contact with the chemical. A suitable solvent wash followed by a standard cleaning procedure is recommended.
  • Waste Segregation: Segregate all waste generated. This includes contaminated gloves, weighing paper, and any residual chemical.
  • Waste Disposal: Dispose of all waste in a designated, sealed, and clearly labeled hazardous waste container.[7][8] Never pour pyridine-containing waste down the drain.[8] Follow your institution's specific guidelines for hazardous waste disposal.

Emergency Procedures

In the event of an accidental exposure, immediate action is crucial.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[8] Remove any contaminated clothing. Seek medical attention if irritation persists.[2]

  • Eye Contact: Flush the eyes with water for at least 15 minutes at an emergency eyewash station.[8][9] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately.[6][8] If breathing is difficult, seek medical attention.

  • Spill: For a small spill within the fume hood, use an absorbent material like sand or vermiculite to contain it.[8] Transfer the absorbed material to a sealed container for disposal.[8] For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

By adhering to these guidelines, you can confidently and safely handle Methyl 2-fluoro-5-methylpyridine-3-carboxylate in your research and development endeavors. Our commitment is to provide you with the information you need to maintain a safe and productive laboratory environment.

References

  • Washington State University, Laboratory Safety and Compliance, Pyridine Safety D
  • Post Apple Scientific, 12 Safety Precautions To Follow When Handling Pyridine, 2024.
  • Synquest Labs, 2-Fluoro-3-methylpyridine-5-carboxylic acid Safety D
  • Fisher Scientific, 2-Fluoro-5-methylpyridine Safety D
  • Jubilant Ingrevia Limited, 2-Amino-5-methylpyridine Safety D
  • Fisher Scientific, Pyridine Safety D
  • Post Apple Scientific, Handling Pyridine: Best Practices and Precautions, 2024.
  • Loba Chemie, PYRIDINE FOR SYNTHESIS Safety D
  • PubChem, 6-Fluoro-5-methylpyridine-3-carboxylic acid Hazard Summary.
  • Agency for Toxic Substances and Disease Registry (
  • Apollo Scientific, 5-Chloro-3-methylpyridine-2-carboxylic acid Safety D
  • ECHEMI, 2-Fluoro-3-methyl-5-nitropyridine Safety D
  • ResearchGate, Effectiveness of Personal Protective Equipment in Reducing Skin Exposure to Soluble Pl
  • Mol-Instincts, 2-Fluoro-5-methylpyridine Safety D
  • MicroCare, Is Personal Protective Equipment Required When Working with Solvents?.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
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Model Template_relevance
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